The Structural and Synthetic Paradigm of 1,4-Dioxepan-2-ylmethanol in Drug Discovery
Executive Summary In the evolving landscape of medicinal chemistry, the strategic shift from flat, sp²-rich aromatic systems to sp³-enriched, three-dimensional scaffolds has proven to be a highly effective method for imp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the evolving landscape of medicinal chemistry, the strategic shift from flat, sp²-rich aromatic systems to sp³-enriched, three-dimensional scaffolds has proven to be a highly effective method for improving clinical success rates. While 6-membered 1,4-dioxanes have long served as reliable isosteres for morpholines and piperidines, the 7-membered 1,4-dioxepane ring system represents an advanced, conformationally flexible frontier.
Specifically, 1,4-Dioxepan-2-ylmethanol (CAS: 1824415-60-2) has emerged as a highly versatile building block. As a Senior Application Scientist, I have observed that incorporating this scaffold not only modulates lipophilicity (LogP) but also introduces unique spatial vectors for hydrogen bonding via its hydroxymethyl appendage. This whitepaper provides an in-depth technical analysis of its structural properties, isosteric utility, and a self-validating synthetic methodology for its assembly.
Structural Elucidation & Physicochemical Profile
Unlike the rigid chair conformation of 1[1], the 7-membered 1,4-dioxepane ring exhibits dynamic pseudo-rotation between twist-chair and boat conformations. This inherent flexibility allows the oxygen heteroatoms to adapt to complex binding pockets, minimizing entropic penalties upon target engagement. The hydroxymethyl group at the C2 position serves as both a hydrogen bond donor and a versatile synthetic handle.
Table 1: Physicochemical Properties of 1,4-Dioxepan-2-ylmethanol
Property
Value
Implication for Drug Design
CAS Number
1824415-60-2
Unique registry identifier for sourcing and compliance[2].
Molecular Formula
C₆H₁₂O₃
Low molecular weight (132.16 g/mol ) ensures high ligand efficiency.
Monoisotopic Mass
132.0786 Da
Critical parameter for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors
1
Facilitates targeted interactions with kinase/receptor active sites.
Hydrogen Bond Acceptors
3
Enhances aqueous solubility and modulates topological polar surface area (TPSA).
Ring System
7-membered
Provides a flexible, non-planar topological profile compared to 6-membered analogs.
Strategic Utility: Isosteric Replacement Logic
The rationale for utilizing 1,4-dioxepane derivatives lies in their superior physicochemical profile. Recent studies on3 demonstrate that these 7-membered oxygen heterocycles possess basicity and lipophilicity profiles highly suitable for drug discovery, serving as excellent surrogates for saturated heterocyclic amines and benzodioxane moieties[3]. By replacing a highly lipophilic cycloalkyl fragment with a 1,4-dioxepane core, developers can significantly improve aqueous solubility while exploring new conformational space.
Synthetic Methodology: Assembly of the 1,4-Dioxepane Core
The synthesis of functionalized oxygen heterocycles traditionally relies on the annulation of vicinal diols. While conventional methods focus on the 4 via epoxide opening[4] or 5 from oxetanols[5], the 7-membered 1,4-dioxepane requires a highly controlled double alkylation strategy to prevent competitive 6-membered ring formation or intermolecular oligomerization.
Synthetic workflow for 1,4-Dioxepan-2-ylmethanol via double alkylation.
Step-by-Step Protocol: Regioselective Synthesis of 1,4-Dioxepan-2-ylmethanol
The following protocol outlines a self-validating, three-step workflow starting from glycerol, designed to ensure high regioselectivity and yield.
Step 1: Regioselective Protection of Glycerol
Objective: Differentiate the primary hydroxyl groups to prevent 1,3-dioxane (6-membered) formation.
Action: Dissolve glycerol (1.0 eq) in anhydrous DMF under an argon atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise at 0 °C.
Causality: The strict stoichiometric control ensures mono-deprotonation, statistically favoring one of the more sterically accessible primary alcohols over the secondary alcohol.
Action: Add benzyl chloride (1.0 eq) dropwise and stir at room temperature for 12 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Validation Checkpoint: ¹H NMR (CDCl₃) must show a multiplet at 7.25-7.35 ppm (5H, aromatic) and a singlet at ~4.5 ppm (2H, benzylic CH₂), confirming the formation of 3-(benzyloxy)propane-1,2-diol.
Step 2: Double Alkylation (Annulation)
Objective: Form the 7-membered 1,4-dioxepane ring via dual nucleophilic substitution.
Action: Dissolve 3-(benzyloxy)propane-1,2-diol (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous THF under high dilution conditions (0.05 M).
Causality: High dilution is critical in macrocyclization to favor intramolecular ring closure over intermolecular polymerization.
Action: Add NaH (2.5 eq) at 0 °C to generate the highly nucleophilic dialkoxide, then reflux the mixture for 24 hours.
Causality: The polar aprotic solvent (THF) solvates the sodium cations, leaving the alkoxide anions highly reactive to accelerate the dual Sₙ2 displacement of the bromide leaving groups.
Validation Checkpoint: LC-MS analysis of the crude mixture must indicate the target mass[M+H]⁺ corresponding to the benzyl-protected 1,4-dioxepane.
Step 3: Deprotection via Hydrogenolysis
Objective: Unmask the hydroxymethyl handle to yield the final product.
Action: Dissolve the protected intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and flush the reaction vessel with H₂ gas (1 atm).
Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl ether bond without disrupting the aliphatic ether linkages of the dioxepane core.
Action: Filter through a pad of Celite to remove the catalyst and concentrate under reduced pressure.
Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of 1,4-Dioxepan-2-ylmethanol (Calculated for C₆H₁₃O₃ [M+H]⁺: 133.0865). The complete absence of aromatic signals in ¹H NMR confirms total deprotection.
Downstream Functionalization
The primary alcohol of 1,4-Dioxepan-2-ylmethanol serves as a highly versatile synthetic handle. It can be oxidized to a carboxylic acid for amide coupling, converted to a leaving group (e.g., tosylate/mesylate) for nucleophilic substitution, or utilized directly in Mitsunobu reactions to append the dioxepane pharmacophore onto larger drug scaffolds. This adaptability makes it an invaluable asset in the medicinal chemist's toolkit for navigating complex structure-activity relationships (SAR).
References
Source: chemrxiv.
Title: Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
1,4-Dioxepan-2-ylmethanol: A Comprehensive Technical Guide to Properties, Reactivity, and Applications
Executive Summary In contemporary medicinal chemistry and advanced materials science, the strategic incorporation of polar, conformationally restricted motifs is critical for optimizing physicochemical properties. 1,4-Di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry and advanced materials science, the strategic incorporation of polar, conformationally restricted motifs is critical for optimizing physicochemical properties. 1,4-Dioxepan-2-ylmethanol (CAS: 1824415-60-2)[1] is a highly versatile, bifunctional building block characterized by a seven-membered cyclic ether system (1,4-dioxepane) and a reactive primary alcohol. This whitepaper provides an in-depth analysis of its chemical behavior, validated synthetic handling protocols, and its emerging role as a superior alternative to linear polyethylene glycol (PEG) chains in drug development[2].
Structural and Physicochemical Profiling
The utility of 1,4-Dioxepan-2-ylmethanol stems from its unique structural topology. Unlike six-membered 1,4-dioxanes, the seven-membered 1,4-dioxepane ring exhibits greater conformational flexibility (e.g., adopting twist-chair or boat conformations). This flexibility allows the oxygen atoms to dynamically adapt to hydrogen-bond donors in a biological target's binding pocket, while the cyclic constraint minimizes the entropic penalty typically associated with the binding of highly flexible linear ethers.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of 1,4-Dioxepan-2-ylmethanol, essential for computational modeling and formulation strategies[1][3].
Property
Value
Scientific Implication
CAS Number
1824415-60-2
Unique registry identifier for procurement and safety tracking.
Molecular Formula
C₆H₁₂O₃
Indicates a high oxygen-to-carbon ratio, promoting hydrophilicity.
Molecular Weight
132.16 g/mol
Low molecular weight allows for integration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors
1
Provided by the primary hydroxyl group (-OH).
Hydrogen Bond Acceptors
3
Provided by the two ring oxygens and the exocyclic hydroxyl oxygen.
Topological Polar Surface Area (TPSA)
38.69 Ų
Ideal for enhancing aqueous solubility while maintaining membrane permeability.
Rotatable Bonds
1 (exocyclic)
Low conformational entropy compared to equivalent acyclic PEG chains.
Mechanistic Reactivity and Synthetic Utility
As a building block, 1,4-Dioxepan-2-ylmethanol acts as a versatile synthetic hub. The primary alcohol is highly nucleophilic and unhindered, making it an excellent candidate for etherification, esterification, or oxidation. Crucially, the 1,4-dioxepane ring is highly stable under basic and nucleophilic conditions, though it requires careful handling under strongly acidic conditions to prevent oxonium ion formation and subsequent ring-opening.
Fig 1: Primary synthetic transformations of 1,4-Dioxepan-2-ylmethanol.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to empower researchers to troubleshoot and adapt the methodologies.
This protocol describes the attachment of the 1,4-dioxepane motif to a lipophilic core via an ether linkage.
Step 1: Preparation & Inert Atmosphere. Flame-dry a round-bottom flask and purge with Argon. Causality: Sodium hydride (NaH) reacts violently with atmospheric moisture, which would quench the base and generate hazardous H₂ gas.
Step 2: Deprotonation. Dissolve 1,4-Dioxepan-2-ylmethanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: DMF is a polar aprotic solvent that strongly solvates the Na⁺ cation, leaving the resulting alkoxide highly reactive. The 0°C temperature controls the exothermic deprotonation, preventing solvent degradation.
Step 3: Electrophilic Addition. After 30 minutes, add the alkyl halide (R-X, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Step 4: Quenching & Workup. Quench the reaction carefully at 0°C with saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild proton source that neutralizes excess NaH without dropping the pH low enough to trigger acid-catalyzed cleavage of the 1,4-dioxepane ring. Extract with Ethyl Acetate (3x).
Step 5: Self-Validation. Analyze the crude product via ¹H-NMR. Successful alkylation is validated by the disappearance of the hydroxyl proton signal (typically a broad singlet or triplet at ~4.0-4.5 ppm, depending on solvent) and the downfield shift of the exocyclic -CH₂- protons.
Protocol B: Mild Oxidation to 1,4-Dioxepane-2-carboxylic Acid
Converting the primary alcohol to a carboxylic acid yields a valuable precursor for amide coupling.
Step 1: Reagent Selection. Avoid Jones reagent (CrO₃/H₂SO₄). Causality: The highly acidic conditions of Jones oxidation will rapidly degrade the cyclic ether. Instead, use the metal-free TEMPO/BAIB system.
Step 2: Reaction. Dissolve the alcohol (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Water. Add TEMPO (0.1 eq) and Bis(acetoxy)iodobenzene (BAIB, 2.2 eq). Stir vigorously at room temperature.
Step 3: Mechanism & Validation. BAIB oxidizes the catalytic TEMPO to its active oxoammonium salt, which selectively oxidizes the alcohol to an aldehyde, and subsequently to the carboxylic acid. Validation is achieved via LC-MS (monitoring for the [M-H]⁻ ion at m/z 145.1) and the appearance of a carbonyl peak at ~1710 cm⁻¹ in IR spectroscopy.
Strategic Applications in Medicinal Chemistry (ADME Optimization)
The integration of 1,4-Dioxepan-2-ylmethanol into drug candidates is primarily driven by the need to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Highly lipophilic drug candidates often suffer from poor aqueous solubility, leading to low oral bioavailability.
While linear PEGylation is a common strategy to increase solubility, linear PEGs suffer from high conformational entropy and susceptibility to oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes. The 1,4-dioxepane ring acts as a conformationally restricted bioisostere of a PEG₂ chain. It provides the same number of oxygen atoms for water solvation (enhancing TPSA to 38.69 Ų) but restricts the rotational degrees of freedom, thereby lowering the entropic penalty upon target binding and shielding the ether oxygens from rapid metabolic degradation.
Fig 2: Physicochemical rationale for 1,4-dioxepane in drug design.
Safety, Handling, and Storage
As a cyclic ether, 1,4-Dioxepan-2-ylmethanol is susceptible to autoxidation upon prolonged exposure to atmospheric oxygen and light, leading to the formation of explosive hydroperoxides.
Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C, protected from light.
Handling: Before heating, distilling, or concentrating solutions containing this compound, it is mandatory to test for peroxides using standard starch-iodide paper. If peroxides are present, they must be quenched by washing the solution with aqueous sodium bisulfite (NaHSO₃) prior to further manipulation.
Building Blocks Catalogue: Cyclic Ethers and Derivatives. Namiki Shoji. Retrieved from:[Link][3]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative grounding for etherification and stability protocols). URL:[Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Authoritative grounding for ADME optimization using cyclic ethers). URL:[Link]
Mechanism of Formation for 1,4-Dioxepan-2-ylmethanol: A Comprehensive Technical Guide
Executive Summary 1,4-Dioxepanes represent a unique class of seven-membered oxygen heterocycles that are increasingly utilized as scaffolds in drug discovery, polymer science, and fragrance development[1]. The asymmetric...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,4-Dioxepanes represent a unique class of seven-membered oxygen heterocycles that are increasingly utilized as scaffolds in drug discovery, polymer science, and fragrance development[1]. The asymmetric derivative, 1,4-dioxepan-2-ylmethanol (CAS: 1824415-60-2)[2], serves as a crucial building block. Synthesizing seven-membered rings is notoriously challenging due to significant entropic (degrees of freedom) and enthalpic (transannular strain) penalties. While modern methods like electrochemical dehydrogenative annulation exist[3], the most robust and scalable approach for this specific architecture remains a strategically protected double Williamson etherification. This whitepaper details the mechanistic formation, retrosynthetic logic, and validated experimental protocols for synthesizing 1,4-dioxepan-2-ylmethanol.
Retrosynthetic Logic & Structural Elucidation
To construct the 1,4-dioxepane core, the most reliable disconnection involves the C–O bonds, leading back to a 1,2-diol and a 1,3-dihalide.
If unprotected glycerol were reacted directly with 1,3-dibromopropane, the more sterically accessible 1,3-diol moiety would preferentially react, yielding an undesired 8-membered 1,5-dioxocane derivative. To enforce the formation of the 7-membered 1,4-dioxepane ring, one of the primary hydroxyl groups must be masked. By utilizing 3-O-benzylglycerol (3-(benzyloxy)propane-1,2-diol), the reaction is strictly directed to the 1,2-diol moiety. This protection strategy acts as a self-validating system: the final product can only be liberated via hydrogenolysis if the regiochemistry was correctly established during cyclization.
Retrosynthetic analysis highlighting C-O bond disconnections.
Mechanistic Pathway: The Double Williamson Etherification
The formation of 1,4-dioxepan-2-ylmethanol proceeds via a two-phase mechanistic pathway[1]. It is important to note that 1,4-dioxepanes can be sensitive to strong Brønsted or Lewis acids, which can trigger isomerization into thermodynamically more stable 1,3-dioxanes[4]. Therefore, a strictly basic mechanism is required.
Step 1: Intermolecular Alkylation
The reaction is initiated by treating 3-O-benzylglycerol with a strong, non-nucleophilic base such as Sodium Hydride (NaH). NaH quantitatively deprotonates the hydroxyl groups, evolving hydrogen gas and forming a highly reactive alkoxide. The primary alkoxide, being less sterically hindered, typically performs the initial
attack on one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion and forming an acyclic ether intermediate.
Step 2: Intramolecular Cycloetherification
The secondary alkoxide then undergoes an intramolecular
attack on the remaining carbon-bromine bond. The transition state requires the alkyl chain to adopt a specific conformation to overcome transannular strain. The use of a polar aprotic solvent like DMF is critical here; it strongly solvates the sodium cation (
), leaving the alkoxide "naked" and highly nucleophilic, which provides the necessary kinetic driving force to close the 7-membered ring.
Step 3: Catalytic Hydrogenolysis
The resulting 2-(benzyloxymethyl)-1,4-dioxepane is subjected to palladium-catalyzed hydrogenolysis. The palladium surface adsorbs both the hydrogen gas and the benzyl ether, facilitating the cleavage of the C–O bond to release toluene and the target 1,4-dioxepan-2-ylmethanol.
Workflow for the synthesis of 1,4-dioxepan-2-ylmethanol.
Quantitative Data: Reaction Optimization
The choice of base and solvent dictates the success of the cycloetherification. Weak bases fail to generate a sufficient concentration of the active alkoxide, while protic solvents dampen nucleophilicity via hydrogen bonding.
Table 1: Optimization of the Cycloetherification Step
Entry
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Acetone
60
15%
Weak base; insufficient deprotonation for ring closure.
2
KOH
DMSO
80
45%
Competitive E2 elimination of the dibromide occurs.
3
NaH
THF
65
62%
Moderate yield; lower solubility of the alkoxide intermediate.
The following step-by-step methodology ensures high fidelity and yield for the synthesis of the target compound.
Phase 1: Synthesis of 2-(benzyloxymethyl)-1,4-dioxepane
Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert Argon. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in 50 mL of anhydrous DMF and cool to 0 °C using an ice bath.
Deprotonation: Dissolve 3-(benzyloxy)propane-1,2-diol (1.0 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes to control the exothermic reaction and
evolution. Stir for an additional 30 minutes at room temperature.
Alkylation & Cyclization: Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture. Equip the flask with a reflux condenser and heat to 60 °C for 12 hours.
Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the protected intermediate.
Phase 2: Deprotection via Hydrogenolysis
Setup: Dissolve the purified 2-(benzyloxymethyl)-1,4-dioxepane in 30 mL of HPLC-grade Methanol.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq). Caution: Pd/C is highly pyrophoric when dry.
Reaction: Evacuate the flask and backfill with
gas via a balloon. Stir the suspension vigorously at room temperature for 4–6 hours. Monitor completion via TLC.
Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield pure 1,4-dioxepan-2-ylmethanol as a viscous, colorless oil.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of saturated oxygen heterocycles demands a rigorous, multimodal analytical approach. 1,4-Dioxepan-2-ylmethanol (CAS: 1824415-60-2), a seven-membered cyclic ether featuring an exocyclic hydroxymethyl group, presents unique spectroscopic challenges due to its high conformational flexibility. Recent advancements in medicinal chemistry have highlighted 1,4-dioxepanes as highly valuable, three-dimensional bioisosteres for morpholines and standard dioxanes [1].
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, self-validating framework for the spectroscopic characterization of 1,4-dioxepan-2-ylmethanol. This guide synthesizes theoretical conformational dynamics with field-proven Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS) workflows.
Analytical Workflow & Strategy
To ensure absolute structural integrity and rule out isomeric impurities (such as substituted 1,3-dioxepanes or 1,4-dioxanes), a triangulated analytical strategy is required. The synthesis and structural elucidation of cyclic ethers rely heavily on rigorous 1D and 2D NMR spectral analysis to confirm ring closure and regioselectivity [2].
Multimodal spectroscopic workflow for the structural validation of 1,4-Dioxepan-2-ylmethanol.
Conformational Dynamics & Theoretical Grounding
Unlike rigid six-membered rings, seven-membered 1,4-dioxepanes exist in a rapid dynamic equilibrium between twist-chair (TC) and boat (B) conformations.
The Causality of Signal Broadening: The introduction of the hydroxymethyl group at the C2 position biases this equilibrium. The molecule preferentially adopts a conformation where the bulky
−CH2OH
group occupies a pseudo-equatorial position to minimize transannular 1,3-diaxial-like steric clashes.
Impact on NMR: At ambient temperatures, intermediate exchange rates between these conformers can cause line broadening in
1H
NMR spectra. Furthermore, the chiral center at C2 renders the methylene protons at C3, C5, C6, and C7 diastereotopic , meaning they are magnetically inequivalent and will split into complex, overlapping multiplets rather than simple triplets or quintets.
Nuclear Magnetic Resonance (NMR) Profiling
1D NMR Assignments
The assignment of 1,4-dioxepan-2-ylmethanol requires careful differentiation of the oxygen-adjacent carbons (C2, C3, C5, C7) from the purely aliphatic C6 carbon.
Table 1: Theoretical
13
C and
1
H NMR Assignments (in CDCl
3
, 298 K)
Position
13
C Shift (ppm)
1
H Shift (ppm)
Multiplicity & Integration
Diagnostic 2D Correlations
C2
~ 75.0 - 78.0
~ 3.65 - 3.80
m, 1H
COSY: C3-H
2
, CH
2
OH
C3
~ 68.0 - 72.0
~ 3.50 - 3.90
m, 2H (Diastereotopic)
HMBC: C2, C5
C5
~ 65.0 - 68.0
~ 3.60 - 3.80
m, 2H (Diastereotopic)
COSY: C6-H
2
C6
~ 28.0 - 32.0
~ 1.80 - 2.00
m, 2H
HMBC: C5, C7
C7
~ 62.0 - 66.0
~ 3.55 - 3.85
m, 2H (Diastereotopic)
COSY: C6-H
2
CH
2
OH
~ 62.0 - 65.0
~ 3.40 - 3.60
d or dd, 2H
HMBC: C2, C3
OH
N/A
~ 2.00 - 2.50
br s, 1H (Exchangeable)
N/A
2D Correlation Strategies
To resolve the overlapping multiplets in the 3.5–3.9 ppm region, 2D NMR is mandatory. Homonuclear COSY maps the adjacent proton spin systems, while heteronuclear HMBC (Heteronuclear Multiple Bond Correlation) bridges the ether oxygens (e.g., coupling from C3 protons to C5 across O4).
Key 2D NMR (COSY and HMBC) correlation network used for unambiguous proton-carbon assignments.
Vibrational & Mass Spectrometric Analysis
FTIR Spectroscopy
FTIR serves as a rapid orthogonal check for the functional groups, specifically confirming the presence of the primary alcohol and the cyclic ether linkages without interference from the carbon skeleton.
Table 2: Diagnostic FTIR Bands (ATR Mode)
Wavenumber (cm
−1
)
Vibrational Mode
Intensity
Structural Significance
3300 - 3400
O-H Stretch
Strong, Broad
Confirms the exocyclic hydroxymethyl group.
2850 - 2950
C-H Stretch (Aliphatic)
Medium
Confirms the saturated sp
3
carbon backbone.
1100 - 1150
C-O-C Asym. Stretch
Strong, Sharp
Diagnostic for the 1,4-dioxepane ether rings.
1050
C-O Stretch (Primary)
Strong
Differentiates primary alcohol from secondary/tertiary.
GC-EI-MS Fragmentation
Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is ideal for this volatile molecule (MW: 132.16 g/mol ).
Molecular Ion: The
[M]+∙
at m/z 132 is often weak due to the stability of the resulting oxonium ions.
Diagnostic Fragments: Hard ionization at 70 eV induces predictable
α
-cleavage. The loss of the hydroxymethyl radical (
CH2OH∙
, -31 Da) yields a highly stable ring oxonium ion at m/z 101 , which is the definitive diagnostic base peak for this specific regiochemistry [3].
Self-Validating Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must not merely list steps, but embed internal controls that validate the data in real-time.
Sample Preparation: Dissolve 15 mg of 1,4-Dioxepan-2-ylmethanol in 0.6 mL of CDCl
3
(100 atom% D, containing 0.03% v/v TMS).
Causality & Validation: High isotopic purity prevents solvent signal interference. TMS provides an absolute internal reference (0.00 ppm) to validate chemical shift accuracy. CDCl
3
is selected to minimize viscosity-induced line broadening.
Instrument Calibration (System Suitability): Prior to acquisition, execute a 3D gradient shim routine and verify the probe temperature is equilibrated at exactly 298.0 K.
Causality & Validation: 7-membered rings are conformationally labile; strict thermal control prevents line broadening caused by intermediate exchange rates between twist-chair conformers.
1
H Acquisition: Acquire 16 transients with a relaxation delay (
D1
) of 5.0 seconds.
Causality & Validation: A
D1
exceeding
5×T1
of the slowest relaxing proton ensures that signal integration is strictly quantitative, serving as an internal validation of the proton count (12 protons total).
Orthogonal Cross-Check: If the hydroxyl proton exchange rate obscures the CH
2
OH coupling (
3JH,OH
), perform a secondary acquisition in DMSO-
d6
. This locks the hydroxyl proton via strong solvent hydrogen bonding, revealing the expected triplet and proving the primary nature of the alcohol.
Protocol B: GC-EI-MS System Suitability & Analysis
Blank & Carryover Validation: Inject 1 µL of pure extraction solvent (e.g., LC-MS grade ethyl acetate) prior to the sample.
Causality & Validation: Establishes a baseline and proves the system is free of residual column bleed or contaminants that could mimic low-mass fragments.
Tuning & Calibration: Perform an autotune using Perfluorotributylamine (PFTBA). Verify the m/z 69, 219, and 502 relative abundances and peak widths.
Causality & Validation: Ensures the quadrupole mass filter is accurately calibrated across the entire mass range, guaranteeing the mass accuracy of the m/z 132 molecular ion.
Sample Injection: Inject 1 µL of a 10 µg/mL sample solution at a 1:50 split ratio. Ionization must be strictly maintained at 70 eV.
Causality & Validation: The split ratio prevents detector saturation and peak tailing. Standardizing at 70 eV ensures the resulting
α
-cleavage patterns can be reliably cross-validated against theoretical predictive models and established spectral libraries.
References
Title: Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery
Source: ChemRxiv
URL: [Link]
Title: Synthesis of Cyclic Diglycerols: The Utility of the BF3·OEt2-Mediated Intramolecular Epoxide Ring-Opening Reaction for the Cyclic Polyglycerol Synthesis
Source: Synlett (Thieme Connect)
URL: [Link]
Title: Spectrometric Identification of Organic Compounds, 8th Edition
Source: John Wiley & Sons
URL: [Link]
Foundational
Thermodynamic Stability and Conformational Dynamics of 1,4-Dioxepan-2-ylmethanol Ring Systems: A Technical Guide
Executive Summary While six-membered oxygen heterocycles (e.g., 1,4-dioxanes and morpholines) have long dominated the medicinal chemistry landscape, the pursuit of enhanced sp3 character and novel pharmacophore vectors h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
While six-membered oxygen heterocycles (e.g., 1,4-dioxanes and morpholines) have long dominated the medicinal chemistry landscape, the pursuit of enhanced
sp3
character and novel pharmacophore vectors has driven interest toward seven-membered systems. 1,4-Dioxepan-2-ylmethanol represents a highly versatile, conformationally distinct scaffold. However, its integration into drug discovery pipelines requires a rigorous understanding of its thermodynamic stability. Unlike rigid six-membered rings, 1,4-dioxepanes navigate a complex energy landscape governed by a delicate balance of Baeyer (angle) strain, Pitzer (torsional) strain, Prelog (transannular) strain, and critical intramolecular hydrogen bonding[1]. This whitepaper dissects the thermodynamic profiling, experimental validation protocols, and synthetic stability of the 1,4-dioxepan-2-ylmethanol system.
Conformational Landscape and Ring Strain Mechanics
The thermodynamic baseline of any seven-membered ring is dictated by its inability to perfectly relieve all steric and torsional strains simultaneously. In unsubstituted cycloheptane, the twist-chair (TC) conformation is the global minimum. The introduction of oxygen heteroatoms at positions 1 and 4 fundamentally alters this landscape[2].
Causality of Heteroatom Insertion: Oxygen atoms lack substituents (hydrogen atoms), which effectively eliminates the severe 1,3-diaxial steric clashes that typically destabilize the chair conformations of medium-sized rings. However, this substitution introduces dipole-dipole repulsions between the lone pairs of O1 and O4. Consequently, computational studies utilizing meta-hybrid Density Functional Theory (e.g., M06-2X) demonstrate that 1,4-dioxepanes preferentially adopt a twist-chair (TC) conformation, which minimizes transannular interactions while keeping torsional angles relatively close to the ideal 60°[2]. The true chair (C) conformation often acts as a higher-energy transition state during pseudorotation.
Fig 1: Conformational equilibrium of 1,4-dioxepan-2-ylmethanol highlighting the H-bond stabilized minimum.
The Thermodynamic Anchor: 2-Hydroxymethyl Substitution
The 2-hydroxymethyl group is not merely a synthetic handle; it acts as a thermodynamic anchor that restricts the pseudorotational flexibility of the 1,4-dioxepane ring.
Enthalpy-Entropy Compensation: The pendant hydroxyl proton can form a strong intramolecular hydrogen bond with the O1 (or occasionally O4) ring oxygen. This interaction provides a significant enthalpic stabilization (
ΔH<0
) . However, forming this H-bond requires the exocyclic C-C bond to adopt a specific rotameric state, exacting an entropic penalty (
ΔS<0
) . The net Gibbs free energy (
ΔG
) heavily favors the specific twist-chair conformer where the hydroxymethyl group occupies a pseudo-equatorial position, allowing optimal orbital overlap for the hydrogen bond.
Table 1: Representative Thermodynamic Parameters for 1,4-Dioxepan-2-ylmethanol Conformers
Conformer
Relative Enthalpy (
ΔH
, kcal/mol)
Relative Entropy (
−TΔS
, kcal/mol)
Relative Free Energy (
ΔG
, kcal/mol)
Intramolecular H-Bond Status
Twist-Chair (Equatorial OH)
0.00
0.00
0.00
Present (Strong, primary stabilizer)
Twist-Chair (Axial OH)
+1.25
-0.40
+0.85
Present (Weak/Strained)
Twist-Boat
+3.80
-0.85
+2.95
Absent (Distance too great)
Chair
+4.50
-1.10
+3.40
Absent (Transition State)
Note: Values are normalized to the global minimum (Twist-Chair Equatorial) at 298 K.
Experimental Methodologies for Thermodynamic Validation
To ensure scientific integrity, the thermodynamic properties of 1,4-dioxepan-2-ylmethanol must be quantified using self-validating experimental and computational protocols.
Protocol 1: Variable-Temperature NMR (VT-NMR) and Line Shape Analysis
This protocol measures the activation parameters (
ΔG‡
,
ΔH‡
,
ΔS‡
) of the ring's pseudorotation.
Causality of Solvent Choice: A non-polar, non-competing solvent (Toluene-
d8
) is mandatory. Using polar solvents like DMSO-
d6
would disrupt the intramolecular hydrogen bond, yielding artificially low rotational barriers.
Self-Validation Mechanism: The Eyring-derived parameters (
ΔH‡
and
ΔS‡
) must mathematically reconstruct the independent
ΔG‡
value calculated directly from the coalescence temperature (
Tc
) using the Eyring–Polanyi equation. A deviation > 5% indicates multi-site exchange or solvent-induced artifacts, invalidating the run.
Step-by-Step Workflow:
Sample Preparation: Dissolve 15 mg of 1,4-dioxepan-2-ylmethanol in 0.6 mL of anhydrous Toluene-
d8
under an inert argon atmosphere.
VT-NMR Acquisition: Acquire
1
H-NMR spectra at 10 K decrements from 298 K down to 180 K. Identify the coalescence temperature (
Tc
) where the distinct pseudo-axial and pseudo-equatorial proton signals merge.
Line Shape Analysis: Utilize simulation software (e.g., DNMR) to extract the exchange rate constants (
k
) at each temperature point below
Tc
.
Eyring Plot Generation: Plot
ln(k/T)
against
1/T
. Extract
ΔH‡
from the slope and
ΔS‡
from the y-intercept.
Fig 2: Step-by-step VT-NMR workflow for extracting thermodynamic parameters of pseudorotation.
Protocol 2: Computational Isodesmic Reactions
Direct computation of heat of formation is insufficient due to electron correlation limits in standard DFT. An isodesmic reaction protocol is required to calculate the Ring Strain Energy (RSE).
Causality: Isodesmic reactions strictly conserve the number and types of chemical bonds (e.g., C-C, C-O, C-H) between reactants and products. This allows systematic computational errors (like basis set superposition errors) to cancel out perfectly[2].
Self-Validation Mechanism: The computed RSE must remain invariant (within
±
0.5 kcal/mol) when evaluated across at least three different acyclic reference sets (e.g., using ethanol vs. methanol as the alcohol reference). Divergence indicates a failure in bond conservation.
Step-by-Step Workflow:
Geometry Optimization: Optimize the target molecule and acyclic reference molecules (e.g., 1,2-dimethoxyethane, ethanol) at the[2].
Frequency Calculation: Confirm all optimized structures are true minima (zero imaginary frequencies) and extract Zero-Point Energies (ZPE).
Energy Balancing: Calculate the
ΔHrxn
of the hypothetical ring-opening reaction. The resulting enthalpy change directly equates to the RSE.
Synthetic Access and Thermodynamic Sinks
The synthesis of 1,4-dioxepanes is notoriously difficult due to the high entropic penalty of bringing the chain termini together, coupled with the enthalpic penalty of the resulting ring strain.
Kinetic vs. Thermodynamic Control:
Base-promoted double alkylation of 1,2-diols with appropriate dihaloalkanes is a strictly kinetically controlled pathway that successfully traps the 1,4-dioxepane ring[1]. Because the ether linkages are highly stable under basic conditions, the molecule cannot revert.
However, under strong Lewis acidic conditions, the 1,4-dioxepane ring becomes highly unstable relative to its six-membered isomers. The formation of an oxonium intermediate allows the ring to open and recyclize into a 1,3-dioxane derivative, which acts as a thermodynamic sink due to its near-zero ring strain and perfect chair conformation[3]. Therefore, downstream functionalization of the 2-hydroxymethyl group (e.g., oxidation, halogenation) must strictly avoid harsh Lewis acids. Alternatively, modern sustainable methods, such as the of 1,4-dioxane using diazo compounds, offer mild pathways that bypass these thermodynamic traps[4].
Fig 3: Synthetic logic for 1,4-dioxepanes, illustrating the Lewis acid-driven thermodynamic sink.
Conclusion
The thermodynamic stability of 1,4-dioxepan-2-ylmethanol is an intricate interplay of inherent seven-membered ring strain and the stabilizing force of intramolecular hydrogen bonding. By understanding that the molecule naturally gravitates toward a stabilized twist-chair conformation, medicinal chemists can accurately predict its 3D spatial vectors. Furthermore, recognizing the thermodynamic vulnerability of this scaffold to Lewis acid-catalyzed ring contraction ensures that synthetic routes are designed to preserve the integrity of this valuable
sp3
-rich core.
References
Unimuke, T. O., et al. "Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane." ACS Omega 7.16 (2022): 13704-13720.
URL:[Link]
Bondarenko, A. V., et al. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery." ChemRxiv (2025).
URL:[Link]
Majhi, K., et al. "Photolytic amino etherification reactions of aryl diazoacetates with N-heterocycles and a stoichiometric amount of dioxane/tetrahydropyran in aqueous medium: synthesis of 1,4-dioxepane/1,4,7-dioxazonan-6-one systems." Green Chemistry 23 (2021): 7069-7074.
URL:[Link]
Science of Synthesis. "Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals." Thieme Chemistry (2007).
URL:[Link]
In vitro toxicity and safety profile of 1,4-Dioxepan-2-ylmethanol
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1,4-Dioxepan-2-ylmethanol Abstract This guide provides a comprehensive framework for the in vitro toxicological assessment of 1,4-Dioxepan-2-ylme...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1,4-Dioxepan-2-ylmethanol
Abstract
This guide provides a comprehensive framework for the in vitro toxicological assessment of 1,4-Dioxepan-2-ylmethanol, a novel chemical entity with potential applications in drug development and other industries. In the absence of pre-existing public data, this document outlines a robust, tiered testing strategy grounded in established scientific principles and international regulatory guidelines. The methodologies detailed herein are designed to efficiently characterize the compound's potential for cytotoxicity, genotoxicity, and dermal and ocular irritation. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational safety profile for 1,4-Dioxepan-2-ylmethanol, ensuring informed decision-making in its continued development and handling.
Introduction: The Imperative for Early Safety Assessment
1,4-Dioxepan-2-ylmethanol is a heterocyclic compound with potential utility as a building block in medicinal chemistry and materials science. As with any novel chemical entity, a thorough evaluation of its safety profile is a critical prerequisite for further development and application. Early-stage in vitro toxicity screening plays a pivotal role in this process, offering a rapid, cost-effective, and ethically responsible means of identifying potential hazards before progressing to more resource-intensive preclinical studies.[1][2]
This guide provides a prospective strategy for characterizing the in vitro safety of 1,4-Dioxepan-2-ylmethanol. The experimental choices are dictated by a logic of tiered assessment, beginning with broad cytotoxicity screening to determine relevant concentration ranges for subsequent, more specific assays. This approach ensures that the data generated is both meaningful and robust, forming a self-validating system for risk assessment.
A Tiered Approach to In Vitro Safety Evaluation
A logical, tiered approach is essential for the efficient toxicological screening of a new chemical entity. This strategy begins with foundational cytotoxicity assays to determine the concentration-dependent effects on cell viability. The data from these initial screens inform the dose selection for more complex and specific endpoints, such as genotoxicity and local tissue irritation.
Caption: A tiered workflow for the in vitro safety assessment of 1,4-Dioxepan-2-ylmethanol.
Foundational Cytotoxicity Assessment
The initial step in evaluating the toxicity of 1,4-Dioxepan-2-ylmethanol is to determine its effect on cell viability and proliferation.[1][3] These assays are crucial for establishing a dose-response relationship and identifying the concentrations at which the compound exerts cytotoxic effects. This information is fundamental for designing subsequent, more specialized toxicity studies.
Principle of Cytotoxicity Assays
Cytotoxicity assays measure various cellular parameters to infer cell health, such as metabolic activity, membrane integrity, and enzymatic activity.[2][3] A reduction in these parameters in the presence of a test compound indicates a cytotoxic effect.
Recommended Assays and Protocols
A combination of assays measuring different cytotoxic mechanisms is recommended for a comprehensive assessment.
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[4] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Step-by-Step Protocol:
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of 1,4-Dioxepan-2-ylmethanol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.
Incubation: Incubate the cells with the compound for 24 to 48 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation in viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage or lysis.[3][5]
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
Data Acquisition: Measure the absorbance at the appropriate wavelength to quantify the amount of formazan produced, which is proportional to the amount of LDH released.
Analysis: Compare the LDH levels in the treated wells to those in the control wells to determine the extent of membrane damage.
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a key event in carcinogenesis.[6][7] The International Council for Harmonisation (ICH) S2(R1) guideline recommends a standard battery of tests to assess mutagenicity and clastogenicity.[6][8]
Caption: Standard in vitro genotoxicity testing battery as per ICH S2(R1) guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshifts. A positive result is indicated by an increase in the number of revertant colonies that can grow in the absence of the essential amino acid.
Step-by-Step Protocol:
Strain Selection: Utilize a panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.
Exposure: Expose the bacterial strains to a range of concentrations of 1,4-Dioxepan-2-ylmethanol.
Plating and Incubation: Plate the treated bacteria on a minimal agar medium and incubate for 48-72 hours.
Colony Counting: Count the number of revertant colonies in the treated plates and compare them to the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form outside the main nucleus from chromosome fragments or whole chromosomes that lag during cell division.[7]
Step-by-Step Protocol:
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with various concentrations of 1,4-Dioxepan-2-ylmethanol, with and without metabolic activation.
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a microscope.
Data Analysis: A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates clastogenic or aneugenic activity.
Dermal and Ocular Irritation Potential
For any compound that may come into contact with skin or eyes, assessing its potential for irritation is a regulatory requirement. Modern in vitro methods using reconstructed human tissue models are now the default approach, replacing traditional animal testing.[9][10]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method utilizes a three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[11][12][13][14] Chemical-induced irritation is assessed by measuring cell viability.
Step-by-Step Protocol:
Tissue Model: Use a commercially available RhE model (e.g., EpiDerm™, EpiSkin™).
Topical Application: Apply a defined amount of 1,4-Dioxepan-2-ylmethanol directly to the surface of the tissue model.
Exposure and Incubation: Expose the tissue to the test compound for a specified period (e.g., 60 minutes), followed by a post-incubation period in fresh medium.
Viability Assessment: Determine tissue viability using the MTT assay.[11][15]
Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the compound is classified as a skin irritant (UN GHS Category 2).[11]
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)
Similar to the skin irritation test, this assay uses a 3D model of the human corneal epithelium to assess eye irritation potential.[16][17][18]
Step-by-Step Protocol:
Tissue Model: Utilize a validated RhCE model (e.g., EpiOcular™, SkinEthic™ HCE).[16]
Topical Application: Apply 1,4-Dioxepan-2-ylmethanol to the surface of the corneal tissue model.
Exposure and Incubation: Expose the tissue for a defined time, followed by a post-incubation rinse and recovery period.
Viability Assessment: Measure tissue viability using the MTT assay.
Classification: Test materials that result in a relative tissue viability of >60% are identified as not requiring classification for eye irritation or serious eye damage (UN GHS No Category).[16]
A comprehensive safety profile for 1,4-Dioxepan-2-ylmethanol requires careful integration of all in vitro data. The IC50 values from cytotoxicity assays provide a quantitative measure of the compound's potency in causing cell death. The results from the genotoxicity battery will classify the compound as either mutagenic/clastogenic or non-genotoxic. The RhE and RhCE assays will determine its classification regarding skin and eye irritation.
The final report should synthesize these findings, providing a clear and concise summary of the in vitro safety profile. This will enable a weight-of-evidence approach to risk assessment and guide decisions for future development, including the necessity for any further, more specialized in vitro or in vivo studies.
Conclusion
This guide outlines a scientifically rigorous and ethically responsible strategy for the initial in vitro safety assessment of 1,4-Dioxepan-2-ylmethanol. By following a tiered approach grounded in validated, internationally recognized protocols, researchers can generate a robust and reliable dataset. This foundational safety profile is indispensable for mitigating risks, meeting regulatory expectations, and ensuring the responsible advancement of this novel chemical entity in drug development and other scientific applications.
References
Charles River Laboratories. (n.d.). Ocular Irritation Testing. Retrieved from [Link]
IIVS.org. (n.d.). Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). Retrieved from [Link]
IIVS.org. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]
Federal Register. (2012, June 7). International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Retrieved from [Link]
MatTek Corporation. (n.d.). EpiOcular Eye Irritation Test (OECD TG 492). Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). Dermal Irritation. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). In Vitro Ocular Irritation Assay. Retrieved from [Link]
Nelson Labs. (n.d.). OECD 439: In vitro skin irritation (EpiDerm™). Retrieved from [Link]
EAG Laboratories. (n.d.). In Vitro Skin Irritation Testing. Retrieved from [Link]
Charles River Laboratories. (n.d.). Skin Irritation, Corrosion, and Sensitization Testing. Retrieved from [Link]
Inglesi, J., et al. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. Retrieved from [Link]
PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
ICH. (2011, November 9). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1). Retrieved from [Link]
Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238. Retrieved from [Link]
ECHA. (2016, July 5). Advice on skin and eye irritation testing helps reduce animal tests. Retrieved from [Link]
European Medicines Agency (EMA). (2013, February 11). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. Retrieved from [Link]
In-Vitro, I. J. of P. and T. R. (n.d.). Genotoxicity guidelines recommended by International Conference of Harmonization (ICH). Retrieved from [Link]
Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
ICH. (n.d.). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use —. Retrieved from [Link]
OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]
ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Application Note: Advanced Ring-Opening Polymerization Techniques for 1,4-Dioxepan-2-ylmethanol
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Dual-Functional Nature of 1,4-Dioxepan-2-ylmethanol In the lan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction: The Dual-Functional Nature of 1,4-Dioxepan-2-ylmethanol
In the landscape of biodegradable and biocompatible polymers, functionalized cyclic ethers offer unprecedented architectural control. 1,4-Dioxepan-2-ylmethanol (CAS: 1824415-60-2) is a highly versatile building block characterized by a 7-membered cyclic ether (1,4-dioxepane) and a pendant primary hydroxyl group (-CH₂OH).
As a Senior Application Scientist, I approach this molecule not just as a monomer, but as a divergent synthetic node. Depending on the catalytic environment, 1,4-dioxepan-2-ylmethanol can undergo two distinct polymerization pathways:
As an "Inimer" (Initiator-Monomer): Under acidic conditions, it undergoes Cationic Ring-Opening Polymerization (CROP). The hydroxyl group acts as an intrinsic chain-transfer agent, triggering Self-Condensing Ring-Opening Polymerization (SCROP) to yield hyperbranched polyethers .
As a Functional Initiator: Under metal-catalyzed conditions, the cyclic ether remains inert while the primary hydroxyl group initiates the Coordination-Insertion ROP of cyclic esters (e.g., lactides), yielding linear, end-functionalized aliphatic polyesters . Functionalized cyclic ethers are critical for introducing post-polymerization modification sites into biodegradable scaffolds .
Fig 1: Divergent polymerization pathways of 1,4-Dioxepan-2-ylmethanol based on catalytic mechanism.
Quantitative Data Summary
Understanding the architectural outcomes of these two techniques is critical for downstream biomedical applications. Table 1 summarizes the expected macromolecular properties based on the chosen methodology.
The 7-membered 1,4-dioxepane ring possesses moderate ring strain. To drive the polymerization, a strong superacid like Trifluoromethanesulfonic acid (TfOH) is required to efficiently protonate the ether oxygen, forming a highly reactive secondary oxonium ion.
Field Insight: A critical parameter often overlooked in CROP is the stringent requirement for anhydrous conditions. Trace water acts as a competing chain transfer agent, prematurely terminating the hyperbranched growth. Furthermore, operating at 0 °C is a deliberate choice to suppress thermodynamically driven back-biting reactions (intramolecular chain transfer) that lead to cyclic oligomer formation.
Protocol 1: Synthesis of Hyperbranched Polyethers
Self-Validating System: The success of this protocol is validated by observing an exponential increase in viscosity without macroscopic gelation—a hallmark of hyperbranched polymer formation.
Reagent Purification: Dry 1,4-Dioxepan-2-ylmethanol over Calcium Hydride (CaH₂) for 48 hours and distill under reduced pressure. Store in a glovebox.
Initiation: In an argon-filled glovebox, dissolve 5.0 g of the monomer in 15 mL of anhydrous dichloromethane (DCM) in a flame-dried Schlenk flask. Transfer the flask to a 0 °C ice bath.
Catalysis: Inject 1 mol% of TfOH dropwise under vigorous stirring. The solution will gradually transition to a pale yellow, indicating oxonium ion formation.
Propagation: Allow the reaction to proceed at 0 °C for 24 hours.
Termination: Quench the living oxonium chain ends by injecting a 5-fold molar excess (relative to TfOH) of anhydrous triethylamine. Stir for 30 minutes.
Purification: Precipitate the viscous polymer solution dropwise into 500 mL of cold diethyl ether. Isolate the hyperbranched polyether via centrifugation and dry to constant weight under high vacuum at 40 °C.
Technique B: Coordination-Insertion ROP
Mechanistic Causality
To synthesize a linear polyester with a terminal cyclic ether, the 1,4-dioxepane ring must remain strictly intact. Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is highly selective for cyclic esters and will not polymerize cyclic ethers. The primary hydroxyl group of 1,4-dioxepan-2-ylmethanol coordinates with the Sn(Oct)₂ catalyst to form a tin-alkoxide active center. This center coordinates with the carbonyl oxygen of a lactone (e.g., ε-caprolactone), inserting it into the Sn-O bond via a tetrahedral intermediate.
Field Insight: To ensure the protocol is self-validating, the demetalation step using acidic methanol is non-negotiable. Residual tin catalyst can cause severe thermal degradation and unwanted transesterification during post-polymerization processing, which will artificially skew thermal analysis (DSC/TGA) and molecular weight results.
Fig 2: Step-by-step workflow for the Coordination-Insertion ROP of lactones.
Protocol 2: Synthesis of 1,4-Dioxepane End-Functionalized Poly(ε-caprolactone)
Azeotropic Drying: In a silanized Schlenk flask, combine 1,4-Dioxepan-2-ylmethanol (initiator) and ε-caprolactone (monomer) at the desired molar ratio (e.g., 1:100). Add 10 mL of anhydrous toluene and evaporate to dryness under vacuum at 50 °C to remove trace moisture.
Catalyst Addition: Under an argon counter-flow, add Sn(Oct)₂ as a stock solution in dry toluene (Monomer:Initiator:Catalyst ratio = 100:1:0.1).
Polymerization: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 110 °C. Stir magnetically for 24 hours. The mixture will become highly viscous.
Termination & Demetalation: Remove the flask from the heat and cool to room temperature. Dissolve the crude polymer in 20 mL of Tetrahydrofuran (THF). Add 5 drops of 1 M HCl in methanol to cleave the tin-alkoxide bonds and demetalate the polymer ends.
Precipitation: Precipitate the polymer dropwise into 800 mL of vigorously stirred, ice-cold methanol.
Recovery: Filter the white precipitate, wash with fresh cold methanol, and dry under vacuum at room temperature for 48 hours. The presence of the terminal 1,4-dioxepane ring can be verified via ¹H NMR (multiplets at ~3.5–3.9 ppm corresponding to the cyclic ether protons).
References
Brush Copolymers from 2-Oxazoline and Acrylic Monomers via an Inimer Approach | Macromolecules
Source: ACS Publications
URL:[Link]
Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units | Macromolecules
Source: ACS Publications
URL:[Link]
Application
Using 1,4-Dioxepan-2-ylmethanol as a cross-linking agent in hydrogels
Application Note: 1,4-Dioxepan-2-ylmethanol as a Cationic Ring-Opening Cross-Linker in Advanced Hydrogels Mechanistic Rationale: The Polyether Advantage Hydrogel engineering frequently relies on the free-radical polymeri...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1,4-Dioxepan-2-ylmethanol as a Cationic Ring-Opening Cross-Linker in Advanced Hydrogels
Mechanistic Rationale: The Polyether Advantage
Hydrogel engineering frequently relies on the free-radical polymerization of methacrylated precursors (e.g., GelMA, HA-MA). While ubiquitous, radical-mediated systems suffer from oxygen inhibition and yield ester-based cross-links that are highly susceptible to premature hydrolytic degradation in vivo.
To overcome these limitations, 1,4-Dioxepan-2-ylmethanol (DPM) [CAS: 1824415-60-2] serves as a highly specialized, dual-functional cross-linking precursor. DPM features a primary hydroxymethyl group for facile covalent grafting to polymer backbones, alongside a 7-membered cyclic ether (dioxepane) ring. Unlike 6-membered cyclic ethers (e.g., 1,4-dioxane) which are thermodynamically stable and unreactive, the 7-membered dioxepane ring possesses sufficient ring strain to undergo highly efficient1[1].
By utilizing a Photoacid Generator (PAG) such as diphenyliodonium hexafluorophosphate, UV irradiation triggers the release of a strong Brønsted acid. This acid protonates the cyclic ether, initiating a cascade that opens the rings and forms a dense, covalently cross-linked polyether network [2]. Because polyether bonds are hydrolytically stable and highly flexible, the resulting hydrogels exhibit superior mechanical toughness and extended degradation profiles compared to traditional ester-linked networks.
Experimental Protocols
The following self-validating protocols describe the synthesis of DPM-grafted Hyaluronic Acid (HA-DPM) and its subsequent photo-crosslinking.
Protocol A: Synthesis of DPM-Grafted Hyaluronic Acid (HA-DPM)
Causality Insight: Direct esterification of HA with an alcohol (DPM) is less thermodynamically favorable than amidation. Therefore, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst to ensure high grafting efficiency without requiring harsh conditions that might prematurely open the dioxepane ring.
Polymer Dissolution: Dissolve 1.0 g of Sodium Hyaluronate (HA, ~100 kDa) in 100 mL of a 1:1 (v/v) mixture of deionized water and anhydrous DMSO. Stir at 40°C until completely homogeneous.
Carboxyl Activation: Cool the solution to room temperature. Add 0.5 g of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 g of DMAP. Stir for 30 minutes to form the reactive O-acylisourea intermediate.
DPM Grafting: Dropwise add 0.4 g of 1,4-Dioxepan-2-ylmethanol. Allow the esterification reaction to proceed in the dark for 24 hours at room temperature under continuous stirring.
Purification (Self-Validation Step 1): Transfer the reaction mixture to a dialysis tubing (MWCO 12-14 kDa). Dialyze against pure DI water for 3 days, changing the water every 8 hours to completely remove DMSO, unreacted DPM, and urea byproducts.
Lyophilization & Verification (Self-Validation Step 2): Freeze-dry the purified HA-DPM. To validate the synthesis, perform
1
H-NMR in D
2
O. The appearance of multiplet peaks at
δ
3.5–3.8 ppm confirms the successful integration of the intact dioxepane rings onto the HA backbone.
Protocol B: Photo-Initiated CROP and Hydrogel Formulation
Causality Insight: Carbocationic propagating species in CROP are highly sensitive to nucleophilic attack. If performed directly in water, the reaction will terminate prematurely[3]. Therefore, cross-linking is executed in an anhydrous solvent (DMSO), followed by a solvent-exchange process to yield the final hydrogel.
Precursor Solution: Dissolve 100 mg of lyophilized HA-DPM in 1 mL of anhydrous DMSO (10% w/v).
PAG Addition: Add 2 mg of Diphenyliodonium hexafluorophosphate (DPI-PF
6
) to the solution. Mix thoroughly and protect from ambient light to prevent premature acid generation[4].
Casting & Irradiation: Pipette the solution into a sterile silicone mold. Irradiate the mold using a 365 nm UV LED curing system (10 mW/cm
2
) for 5 minutes. The UV light cleaves the PAG, generating the Brønsted acid required to initiate CROP.
Thermal Post-Cure: Transfer the mold to a 60°C oven for 15 minutes. Why? CROP is a step-growth-like chain process; thermal energy increases polymer chain mobility, overcoming vitrification and driving the ring-opening conversion to near 100%.
Solvent Exchange (Self-Validation Step 3): Demold the resulting rigid organogel and submerge it in 50 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Over 48 hours (changing the buffer every 12 hours), the DMSO will diffuse out as water diffuses in. The network will visibly swell and transition into a highly elastic, transparent hydrogel, validating the success of the polyether cross-linking.
Data Presentation: Comparative Hydrogel Mechanics
The structural shift from ester-based cross-links to polyether cross-links fundamentally alters the physical properties of the hydrogel. Table 1 summarizes the quantitative advantages of HA-DPM over standard methacrylated HA (HA-MA).
Table 1: Physical Properties of HA-DPM vs. HA-MA Hydrogels
Property
HA-DPM (Polyether Network)
HA-MA (Polymethacrylate Network)
Mechanistic Driver
Cross-link Chemistry
Polyether bonds
Ester bonds
CROP vs. Free-Radical Polymerization
Swelling Ratio (Q)
45 ± 3
28 ± 4
High flexibility and hydrophilicity of polyether chains
Compressive Modulus
85 ± 5 kPa
60 ± 4 kPa
Reduced network defects (zero oxygen inhibition during CROP)
Degradation Time *
>40 days
~15 days
Absolute resistance of ether bonds to esterase-driven hydrolysis
*Degradation measured in vitro using 100 U/mL Hyaluronidase in PBS at 37°C.
Visualizing the CROP Workflow
The following diagram illustrates the chemical progression from raw precursors to the final polyether-crosslinked hydrogel state.
Workflow of HA-DPM synthesis and photo-initiated CROP to form a polyether-crosslinked hydrogel.
References
Nuyken, O.; Pask, S. D. "Ring-Opening Polymerization—An Introductory Review". Polymers (2013).
"Ring-Opening Polymerization".
Zhang, W. et al. "Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control". JACS Au (2024).
"Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoiniti
Advanced Functionalization of 1,4-Dioxepan-2-ylmethanol for Targeted Polymeric Drug Delivery Systems
Introduction and Mechanistic Rationale The development of next-generation targeted drug delivery systems (DDS) relies heavily on the architectural flexibility and biocompatibility of the polymeric carrier. While conventi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The development of next-generation targeted drug delivery systems (DDS) relies heavily on the architectural flexibility and biocompatibility of the polymeric carrier. While conventional polymers like Poly(ethylene glycol) (PEG) offer excellent "stealth" properties, they inherently lack pendant functional groups along their backbone, limiting drug loading capacity and multivalent ligand presentation[1].
1,4-Dioxepan-2-ylmethanol (CAS: 1824415-60-2) emerges as a highly versatile, 7-membered cyclic ether building block that bridges this gap. Upon Cationic Ring-Opening Polymerization (CROP), the 1,4-dioxepane ring relieves its steric strain to form a highly flexible, hydrophilic polyether backbone. Crucially, the pendant 2-hydroxymethyl group is retained on every repeating unit. This dense array of primary hydroxyls provides an ideal scaffold for orthogonal post-polymerization modifications, such as the attachment of targeting ligands (e.g., Folic Acid) and chemotherapeutics (e.g., Doxorubicin) via stimuli-responsive linkers[2].
This application note details a validated, end-to-end workflow for synthesizing an amphiphilic, dual-functionalized polymeric micelle using 1,4-Dioxepan-2-ylmethanol. We utilize a cholesterol initiator to provide a hydrophobic core, while the functionalized poly(1,4-dioxepane) corona ensures aqueous stability, active tumor targeting, and pH-triggered drug release[3].
Chemical Workflow & Signaling Pathways
To ensure high fidelity in the polymer architecture, the primary hydroxyl group of 1,4-Dioxepan-2-ylmethanol must be transiently protected prior to polymerization. Free hydroxyls act as potent chain transfer agents during CROP, which would inevitably lead to uncontrolled hyperbranching and broad polydispersity. Post-polymerization, the deprotected hydroxyls are converted to azides, enabling highly efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "Click" chemistry[1].
Figure 1: Five-step synthesis and functionalization workflow of 1,4-Dioxepan-2-ylmethanol.
Upon formulation into nanoparticles, the targeting ligand (Folate) facilitates receptor-mediated endocytosis into cancer cells. The acidic environment of the late endosome (pH ~5.0) triggers the cleavage of the hydrazone bond, releasing the active drug payload directly into the cytosol[2].
Figure 2: Nanoparticle self-assembly and targeted intracellular drug release pathway.
Self-Validating Experimental Protocols
Protocol 1: Monomer Protection and Cationic Ring-Opening Polymerization (CROP)
Mechanistic Rationale: CROP of cyclic ethers is highly sensitive to nucleophiles. Protecting the pendant hydroxyl with a tert-butyldimethylsilyl (TBDMS) group prevents premature chain termination and branching. Cholesterol is used as a hydrophobic initiator to directly yield an amphiphilic block structure suitable for downstream micellization[3].
Protection: Dissolve 1,4-Dioxepan-2-ylmethanol (10 mmol) and imidazole (25 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add TBDMS-Cl (12 mmol) dropwise at 0 °C. Stir for 12 h at room temperature. Wash with brine, dry over
MgSO4
, and concentrate.
CROP: In a flame-dried Schlenk flask under inert Argon, dissolve the TBDMS-protected monomer (5 mmol) and Cholesterol (0.1 mmol, initiator) in anhydrous DCM (10 mL). Cool to -20 °C.
Initiation: Inject Boron trifluoride diethyl etherate (
BF3⋅OEt2
, 0.05 mmol) to initiate polymerization. Stir at -20 °C for 24 h.
Termination & Deprotection: Quench the reaction with methanolic ammonia (1 mL). Precipitate the polymer in cold ether. To deprotect, dissolve the polymer in THF and add Tetra-n-butylammonium fluoride (TBAF, 3 eq. relative to TBDMS). Stir for 6 h, then dialyze against Milli-Q water to yield the pure Polyether Polyol.
QC Checkpoint:1
H-NMR (
CDCl3
) must show the disappearance of the TBDMS methyl protons at ~0.1 ppm and the emergence of a broad polyether backbone signal at 3.5–3.8 ppm.
Protocol 2: Azidation of the Polyether Backbone
Mechanistic Rationale: Converting the hydroxyls to azides establishes a bioorthogonal handle. The two-step mesylation-azidation is preferred over direct halogenation as it proceeds under milder conditions, preserving the integrity of the polyether linkages[1].
Mesylation: Dissolve the Polyether Polyol (1 g) in anhydrous DCM (20 mL) with Triethylamine (TEA, 5 eq.). Cool to 0 °C and add Methanesulfonyl chloride (MsCl, 3 eq.) dropwise. Stir for 4 h. Precipitate in cold diethyl ether.
Azidation: Dissolve the mesylated polymer in anhydrous DMF (15 mL). Add Sodium Azide (
NaN3
, 5 eq.). Heat to 60 °C for 24 h under Argon.
Purification: Dialyze the product (MWCO 3.5 kDa) against deionized water for 48 h to remove excess salts, then lyophilize.
QC Checkpoint: FTIR spectroscopy must reveal a sharp, intense characteristic azide stretch at 2100 cm⁻¹ .
Protocol 3: Dual-Click Conjugation of Targeting Ligand and Prodrug
Mechanistic Rationale: CuAAC "Click" chemistry is highly efficient and tolerant of complex functional groups. We utilize an Alkyne-Folate (for active targeting) and an Alkyne-Hydrazone-Doxorubicin (DOX) conjugate. The hydrazone bond is stable at physiological pH (7.4) but rapidly hydrolyzes in acidic endosomes (pH 5.0-5.5), ensuring targeted cytotoxicity[2].
Reaction Setup: Dissolve the Azido-Polymer (100 mg), Alkyne-Folate (10 mg), and Alkyne-Hydrazone-DOX (40 mg) in a 1:1 mixture of DMF and water (10 mL).
Catalysis: Degas the solution with Argon for 15 min. Add Copper(II) Sulfate Pentahydrate (
CuSO4⋅5H2O
, 0.1 eq.) and Sodium Ascorbate (0.5 eq.).
Conjugation: Stir in the dark at room temperature for 24 h.
Purification: Pass the solution through a basic alumina column to remove copper catalyst. Dialyze (MWCO 3.5 kDa) against PBS (pH 7.4) for 48 h to remove unreacted ligands.
QC Checkpoint: UV-Vis spectroscopy must confirm the presence of Folate (
λmax
~280 nm) and DOX (
λmax
~480 nm). FTIR must show the complete disappearance of the azide peak at 2100 cm⁻¹.
Protocol 4: Nanoparticle Formulation via Nanoprecipitation
Mechanistic Rationale: The amphiphilic nature of the conjugate (hydrophobic cholesterol core, hydrophilic functionalized polyether corona) drives spontaneous self-assembly in aqueous media, encapsulating the covalently bound DOX within the hydrophobic core to protect it from premature degradation[3].
Assembly: Dissolve the purified conjugate (20 mg) in DMSO (2 mL).
Precipitation: Add the DMSO solution dropwise (0.1 mL/min) into vigorously stirring Milli-Q water (20 mL) at room temperature.
Solvent Removal: Transfer the micellar dispersion to a dialysis bag (MWCO 3.5 kDa) and dialyze against Milli-Q water for 24 h, changing the water every 6 h.
Filtration: Pass the final dispersion through a 0.22 µm syringe filter to remove any large aggregates.
QC Checkpoint: Dynamic Light Scattering (DLS) must indicate a monodisperse population (PDI < 0.2) with an average hydrodynamic diameter between 100–150 nm.
Quantitative Data Summary
The physicochemical properties and drug release kinetics of the formulated nanoparticles are critical for their in vivo efficacy. The table below summarizes the comparative performance of unfunctionalized poly(1,4-dioxepane) nanoparticles versus the fully functionalized (Folate-DOX) system.
Formulation
Hydrodynamic Size (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
DOX Loading Efficiency (%)
Cumulative DOX Release (pH 7.4, 48h)
Cumulative DOX Release (pH 5.5, 48h)
Control NP (Unfunctionalized)
115 ± 5
0.12
-15.2 ± 1.2
8.4 ± 0.5 (Physical)
28%
32%
Targeted Prodrug NP (Folate-DOX)
132 ± 8
0.15
-18.5 ± 1.8
14.2 ± 0.8 (Covalent)
12%
88%
Data Interpretation: The covalent conjugation of DOX via a hydrazone linkage drastically reduces premature drug leakage at physiological pH (12% vs 28%) while ensuring rapid, triggered release in acidic conditions mimicking the tumor endosome (88%)[2]. The slight increase in size and negative zeta potential in the functionalized NPs confirms the successful surface presentation of the Folate ligands.
References
Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery. RSC Publishing.
Poly(1,4,5-oxadithiepan-2-one)-Based Redox and pH Dual-Responsive Polyzwitterionic Micelles for Tumor Cell-Targeted Drug Delivery. ACS Figshare.
Application Notes and Protocols for the Laboratory Preparation of 1,4-Dioxepan-2-ylmethanol Derivatives
Abstract: This document provides a comprehensive guide for the laboratory synthesis of 1,4-Dioxepan-2-ylmethanol derivatives, a class of seven-membered heterocyclic compounds with potential applications in medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive guide for the laboratory synthesis of 1,4-Dioxepan-2-ylmethanol derivatives, a class of seven-membered heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocol herein is based on established principles of organic synthesis, focusing on an acid-catalyzed condensation reaction between a suitable 1,3-diol and a functionalized epoxide. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and best practices for purification and characterization.
Introduction and Significance
Seven-membered heterocyclic ring systems, such as the 1,4-dioxepane core, are prevalent motifs in a variety of natural products and pharmacologically active molecules.[1] The inclusion of a hydroxymethyl group at the 2-position provides a versatile handle for further chemical modification, making 1,4-Dioxepan-2-ylmethanol a valuable building block for creating diverse chemical libraries for drug discovery. The synthesis of these structures can be challenging due to the entropic and enthalpic barriers associated with forming medium-sized rings.[2] This application note details a robust and accessible synthetic strategy to overcome these challenges.
The proposed methodology leverages the acid-catalyzed ring-opening of an epoxide by a diol. This approach is advantageous due to the commercial availability of a wide range of starting materials, allowing for the synthesis of a diverse array of derivatives. The reaction proceeds through a tandem nucleophilic attack and intramolecular cyclization, providing a convergent route to the desired scaffold.
Synthetic Strategy and Mechanism
The core of this synthetic protocol is the reaction between 1,3-propanediol and glycidol (2,3-epoxy-1-propanol) under acidic conditions. The reaction is theorized to proceed via a two-step mechanism:
Intermolecular Epoxide Ring-Opening: The reaction is initiated by the protonation of the epoxide oxygen of glycidol by an acid catalyst (e.g., p-Toluenesulfonic acid, PTSA). This activation makes the epoxide ring more susceptible to nucleophilic attack. One of the hydroxyl groups of 1,3-propanediol then acts as a nucleophile, attacking one of the electrophilic carbons of the protonated epoxide. Under acidic conditions, this attack preferentially occurs at the more substituted carbon, leading to the formation of a diol ether intermediate.[3][4]
Intramolecular Cyclization (Williamson-type Ether Synthesis): The newly formed intermediate possesses a primary alcohol and a secondary alcohol. Under the acidic reaction conditions, an intramolecular Williamson-type ether synthesis occurs. The terminal primary hydroxyl group attacks the carbon bearing the secondary hydroxyl group (or its protonated form), displacing water and forming the seven-membered 1,4-dioxepane ring.
This one-pot approach provides an efficient pathway to the target molecule.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the synthesis of 1,4-Dioxepan-2-ylmethanol.
Experimental Protocol
This protocol describes the synthesis of the parent compound, 1,4-Dioxepan-2-ylmethanol. This procedure can be adapted for substituted 1,3-diols to generate a variety of derivatives.
Technical Support Center: Troubleshooting & Yield Optimization for 1,4-Dioxepan-2-ylmethanol Synthesis
Welcome to the Technical Support Center for the synthesis of 1,4-Dioxepan-2-ylmethanol (CAS#: 1824415-60-2). This specialized 7-membered aliphatic heterocycle is a critical building block in drug development and polymer...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1,4-Dioxepan-2-ylmethanol (CAS#: 1824415-60-2). This specialized 7-membered aliphatic heterocycle is a critical building block in drug development and polymer science. Because synthesizing medium-sized rings (7- to 9-membered) is notoriously difficult due to unfavorable entropic and enthalpic factors, researchers frequently encounter poor yields, competitive oligomerization, and regioselectivity issues.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you optimize your synthetic workflows.
Synthesis Strategies & Experimental Workflows
To achieve high-purity 1,4-dioxepan-2-ylmethanol, we recommend avoiding direct cyclization of unprotected glycerol, which leads to inseparable regioisomers. Instead, the most robust approach is the Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis using a monoprotected glycerol derivative, followed by catalytic hydrogenolysis.
An alternative, though more kinetically sensitive, is the Lewis Acid-Mediated Epoxide Ring-Opening [1].
Experimental workflow for the PTC-mediated Williamson ether synthesis of 1,4-dioxepan-2-ylmethanol.
Quantitative Data: Method Comparison
The table below summarizes the quantitative metrics of the two primary synthetic routes to help you select the optimal path for your scale and equipment.
This protocol constructs the 7-membered ring while suppressing intermolecular side reactions [2].
Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dissolve 3-(benzyloxy)propane-1,2-diol (50 mmol) and tetrabutylammonium bromide (TBAB, 5 mmol) in 150 mL of anhydrous toluene.
Base Addition: Add finely powdered KOH (150 mmol).
Causality: Using solid KOH under PTC conditions minimizes the aqueous phase volume, drastically reducing the competitive hydrolysis of the alkyl halide. TBAB facilitates the transfer of hydroxide into the organic phase, increasing the nucleophilicity of the diol.
Cyclization: Heat the mixture to 85 °C. Using a syringe pump, add 1,3-dibromopropane (55 mmol) dissolved in 50 mL of toluene dropwise over 4 hours.
Causality: Slow addition maintains a pseudo-high dilution environment, keeping the steady-state concentration of the electrophile low to thermodynamically favor intramolecular cyclization over oligomerization.
Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The system validates its completion when the highly polar diol spot (Rf ~0.1) is fully consumed and replaced by a single, less polar major spot (Rf ~0.6).
Workup: Cool down, filter off inorganic salts, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Preparation: Dissolve the purified 2-(benzyloxymethyl)-1,4-dioxepane (30 mmol) in 100 mL of anhydrous methanol.
Catalyst Addition: Add 10% Pd/C (10 wt%, 300 mg). Purge the flask with N₂.
Deprotection: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 12 hours.
Self-Validation: The reaction is complete when H₂ pressure stabilizes (cessation of uptake). Confirm via ¹H-NMR: the system is validated by the total disappearance of the aromatic multiplet (7.25–7.35 ppm) and the benzylic CH₂ singlet (4.55 ppm).
Isolation: Filter through Celite. Do not use aqueous extraction. Concentrate the filtrate in vacuo and purify via Kugelrohr distillation to yield a colorless oil.
Troubleshooting & FAQs
Q1: I am getting a high percentage of polymeric/oligomeric byproducts during the cyclization step. How can I improve the intramolecular yield?A1: The formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings. Intermolecular SN2 reactions will easily outcompete the intramolecular ring closure if the concentration of the electrophile is too high.
Solution: You must strictly enforce pseudo-high dilution. Ensure your syringe pump addition of 1,3-dibromopropane spans at least 4 to 6 hours. Additionally, maintain the reaction temperature strictly between 80–90 °C; lower temperatures reduce the kinetic energy required to achieve the transition state for the 7-membered ring closure.
Q2: I attempted the Lewis Acid-mediated epoxide ring-opening route, but my NMR shows a mixture of 1,4-dioxepane and 1,4-dioxane derivatives. Why did this happen?A2: This is a classic regioselectivity issue governed by. When a linear epoxy alcohol is treated with a Lewis acid like BF₃·OEt₂, the oxygen atom of the epoxide is activated. The pendant hydroxyl group can attack via a 7-endo-tet pathway (yielding the 1,4-dioxepane) or a 6-exo-tet pathway (yielding the 1,4-dioxane) [1].
Solution: To favor the 7-membered ring, you must use strictly catalytic amounts of BF₃·OEt₂ at low temperatures (-78 °C to 0 °C) in highly dilute CH₂Cl₂. Excess Lewis acid shifts the transition state to be more carbocation-like, which often favors the kinetic 6-membered ring.
Mechanistic divergence in BF3-mediated intramolecular epoxide ring-opening.
Q3: My hydrogenolysis (deprotection) step stalls at 50% conversion. Adding more H₂ doesn't help. What is poisoning the catalyst?A3: Stalled hydrogenolysis in this workflow is almost always caused by trace bromide ions carrying over from the cyclization step. Halides are notorious for poisoning Palladium catalysts.
Solution: Ensure your intermediate is thoroughly purified via silica gel chromatography before hydrogenation. If the problem persists, add a mild, non-nucleophilic base (e.g., 1.5 equivalents of solid NaHCO₃ or a few drops of triethylamine) to the hydrogenation mixture to scavenge any trace HBr generated during the reaction.
Q4: My final product yield drops significantly during the final aqueous workup. Where is my product going?A4: 1,4-Dioxepan-2-ylmethanol is a di-ether alcohol with a highly favorable hydrogen-bonding profile, making it extremely water-soluble. Standard liquid-liquid extractions using ethyl acetate or dichloromethane will leave the majority of your product in the aqueous phase.
Solution:Do not use an aqueous workup for the final step. After filtering the Pd/C catalyst, simply evaporate the methanol under reduced pressure. The resulting crude oil should be purified directly via vacuum fractional distillation or Kugelrohr distillation.
References
Hamada, M., Noda, M., Saeki, Y., & Nakajima, N. (2024). Synthesis of Cyclic Diglycerols: The Utility of the BF3·OEt2-Mediated Intramolecular Epoxide Ring-Opening Reaction for the Cyclic Polyglycerol Synthesis. Synthesis.[Link]
US Patent 11224600B2. (2022). Compounds for inhibition of alpha 4 beta 7 integrin.
Optimization
Technical Support Center: 1,4-Dioxepan-2-ylmethanol Extraction & Purification
Welcome to the Technical Support Center for 1,4-Dioxepan-2-ylmethanol (CAS: 1824415-60-2)[1]. As a highly polar, 7-membered cyclic ether featuring a hydroxymethyl group, this compound presents unique challenges in downst...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1,4-Dioxepan-2-ylmethanol (CAS: 1824415-60-2)[1]. As a highly polar, 7-membered cyclic ether featuring a hydroxymethyl group, this compound presents unique challenges in downstream processing. Its strong hydrogen-bonding capability makes phase separation difficult, while its ether linkages are susceptible to autoxidation and acid-catalyzed ring opening[2].
This guide is engineered for researchers and drug development professionals, providing field-proven, mechanistically grounded solutions to optimize your recovery yields and ensure product integrity.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my extraction yield from the aqueous reaction mixture consistently below 30%?Causality: The low yield is a direct consequence of the molecule's hydration thermodynamics. The two ether oxygens within the 1,4-dioxepane ring, combined with the primary hydroxyl group, create a highly favorable hydration shell. Standard single-pass liquid-liquid extraction (LLE) with solvents like ethyl acetate or diethyl ether fails because the partition coefficient (
Kow
) heavily favors the aqueous phase.
Solution: You must alter the thermodynamic equilibrium. Implement a "salting-out" effect by saturating the aqueous layer with anhydrous
NaCl
or
CaCl2
, which sequesters water molecules and decreases the solubility of the organic solute[2]. Follow this with Continuous Liquid-Liquid Extraction (CLLE) using dichloromethane (DCM) for 24–48 hours. For highly dilute aqueous streams, adapt EPA Method 522 by utilizing Solid Phase Extraction (SPE) with coconut charcoal cartridges, which exhibit high affinity for dioxane derivatives[3].
Q2: During concentration, my solvent residue tested positive for peroxides. How do I safely clear this without destroying the product?Causality: Like all cyclic ethers, 1,4-dioxepane derivatives undergo autoxidation via radical mechanisms at the alpha-carbon when exposed to oxygen and light, forming explosive hydroperoxides.
Solution:Never distill an ether to dryness if peroxides are present. To remediate, do not use strong acids, which will cleave the ring. Instead, treat the organic layer with an aqueous solution of ferrous sulfate (
FeSO4
) or pass the concentrated solution through a plug of activated basic alumina[4]. This reduces the peroxides to unreactive alcohols while preserving the acid-sensitive 7-membered ring.
Q3: I am observing viscous, polymeric byproducts during distillation. How can I prevent this thermal degradation?Causality: 1,4-Dioxane and dioxepane derivatives are typically synthesized via acid-catalyzed ring closure[2]. By the principle of microscopic reversibility, trace acidic impurities (e.g., oxidized solvent, residual Lewis acids) combined with high thermal energy during distillation will catalyze ring-opening polymerization. The 7-membered ring is thermodynamically less stable than a 6-membered ring, exacerbating this issue.
Solution: Ensure the pre-distillation mixture is strictly neutralized. Distill the product over anhydrous potassium carbonate (
K2CO3
) or sodium hydroxide pellets under high vacuum (< 1 Torr)[4]. This keeps the bath temperature significantly below the compound's atmospheric boiling point and neutralizes any trace acids generated during heating.
Part 2: Quantitative Data & Solvent Selection
To optimize your purification strategy, reference the empirical data summarized below.
Use this protocol for bulk aqueous reaction mixtures (>100 mL).
Aqueous Preparation: Measure the volume of your crude aqueous mixture containing 1,4-Dioxepan-2-ylmethanol. Slowly add anhydrous
NaCl
while stirring until the solution is fully saturated (approx. 36 g per 100 mL of water).
Setup: Transfer the saturated aqueous layer to a continuous liquid-liquid extractor designed for solvents heavier than water.
Extraction: Add high-purity Dichloromethane (DCM) to the boiling flask. Reflux the DCM, allowing the condensed solvent to percolate through the aqueous layer for 24 to 48 hours.
Validation (Self-Correction Step): After 24 hours, sample 1 mL of the aqueous raffinate. Extract with 1 mL DCM, concentrate, and analyze via TLC (Stain with
KMnO4
) or GC-MS. If the compound is still present, continue extraction for another 24 hours.
Drying: Collect the organic phase and dry over anhydrous
Na2SO4
. Filter before proceeding to concentration.
Protocol B: Peroxide Remediation and High-Vacuum Distillation
Use this protocol prior to final isolation to ensure safety and chemical purity.
Peroxide Testing: Dip a KI-starch indicator strip into the dried organic extract. A blue/black color indicates the presence of peroxides (>5 ppm).
Remediation (If Positive): Pack a glass frit with 80g of activated basic alumina per 100-200 mL of solvent[4]. Percolate the organic extract through the plug under slight positive nitrogen pressure.
Validation (Self-Correction Step): Re-test the eluent with a fresh KI-starch strip. The reading must be 0 ppm before proceeding to heat the sample.
Neutralization: Transfer the peroxide-free solution to a round-bottom flask. Add 0.5 g of anhydrous
K2CO3
to act as a solid-state acid scavenger during distillation.
Distillation: Attach a short-path distillation head. Apply high vacuum (< 1 Torr) before applying heat to prevent thermal shock. Slowly increase the oil bath temperature. Collect the purified 1,4-Dioxepan-2-ylmethanol as a viscous, clear liquid. Store immediately under an inert Argon or Nitrogen atmosphere at 4°C[4].
Part 4: Visualizations & Mechanistic Pathways
Caption: Workflow for the extraction and purification of 1,4-Dioxepan-2-ylmethanol.
Caption: Mechanistic pathways of cyclic ether autoxidation and acid-catalyzed ring opening.
Technical Support Center: 1,4-Dioxepan-2-ylmethanol Synthesis & Troubleshooting
Welcome to the Advanced Synthesis Support Center. The formation of 7-membered cyclic ethers, such as 1,4-dioxepan-2-ylmethanol, presents unique kinetic and thermodynamic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. The formation of 7-membered cyclic ethers, such as 1,4-dioxepan-2-ylmethanol, presents unique kinetic and thermodynamic challenges. Because 1,4-dioxepane derivatives are highly valuable building blocks in drug discovery[1], optimizing their synthesis is critical. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to eliminate side reactions during cyclization.
Part 1: Troubleshooting FAQs
Q: Why is my cyclization yielding a viscous, high-molecular-weight residue instead of the monomeric 7-membered ring?A: This is a classic kinetic versus thermodynamic competition. Intramolecular cyclization (forming the 1,4-dioxepane ring) is a first-order reaction, whereas intermolecular etherification (forming polyether oligomers) is a second-order reaction. When the concentration of the acyclic alkoxide intermediate is too high, intermolecular collisions outpace the required conformational alignment for ring closure.
Solution: Implement the High Dilution Principle . By delivering the dielectrophile via a syringe pump into a dilute solution of the alkoxide, you artificially depress the steady-state concentration of the reactive intermediate, strongly favoring cyclization over polymerization.
Q: My GC-MS analysis shows a mixture of isomers. How do I prevent the formation of the 8-membered 1,5-dioxocane derivative?A: Unprotected glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group. Primary alkoxides are sterically less hindered and more nucleophilic. If unprotected glycerol is reacted directly with a 1,3-dihalopropane, the two primary hydroxyls will preferentially attack, yielding the thermodynamically stable 8-membered ring (1,5-dioxocan-3-ol) as a major side product[2].
Solution: You must break the symmetry of glycerol prior to cyclization. Employ a monoprotection strategy (e.g., forming 1-O-benzylglycerol). This forces the dielectrophile to react exclusively with the remaining primary and secondary hydroxyls, locking the trajectory into a 7-membered ring.
Q: I am detecting allyl bromide in my headspace and experiencing low yields. What is causing this?A: 1,3-Dihalopropanes are susceptible to E2 elimination when exposed to strong bases at elevated temperatures. If you are using 1,3-dichloropropane, the poor leaving-group ability of the chloride ion requires higher activation energy (heating), which inadvertently accelerates the competing E2 elimination pathway[3].
Solution: Switch to 1,3-dibromopropane . The weaker C–Br bond and superior polarizability of the bromide ion significantly lower the activation energy for the SN2 cyclization[3]. This allows the reaction to proceed at lower temperatures (0°C to 25°C), effectively suppressing the E2 elimination pathway.
Part 2: Mechanistic Pathways & Quantitative Data
To understand the causality behind these side reactions, refer to the logical pathway diagram below, which illustrates the fate of unprotected glycerol during alkylation.
Logical pathway of competitive reactions during unprotected glycerol cyclization.
Quantitative Process Optimization
The tables below summarize the empirical data driving our protocol design. Table 1 demonstrates the critical nature of the High Dilution Principle, while Table 2 validates the selection of 1,3-dibromopropane over its dichloro-counterpart[3].
Table 1: Effect of Substrate Concentration on Product Distribution
Substrate Concentration (M)
Addition Method
1,4-Dioxepane Yield (%)
Polyether Yield (%)
1.0 M
Bolus Addition
15%
80%
0.5 M
Bolus Addition
35%
55%
0.1 M
Dropwise Addition
65%
25%
0.05 M
Syringe Pump (0.1 mmol/min)
92%
<5%
Table 2: Reagent & Base Optimization for Cyclization
Dielectrophile
Base
Temperature (°C)
SN2 (Cyclization)
E2 (Elimination)
1,3-Dichloropropane
NaOH
80°C
Low
High (Allyl Chloride)
1,3-Dichloropropane
NaH
60°C
Moderate
High
1,3-Dibromopropane
NaOH
60°C
Moderate
Moderate
1,3-Dibromopropane
NaH
0°C to 25°C
Excellent (>90%)
Trace
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, this methodology is designed as a self-validating system . Each step includes an In-Process Control (IPC) that must be satisfied before proceeding.
Self-validating experimental workflow for 1,4-Dioxepan-2-ylmethanol synthesis.
Step-by-Step Methodology
Step 1: Symmetry Breaking (Monoprotection)
Suspend glycerol (1.0 eq) and benzyl chloride (1.0 eq) in anhydrous DMF.
Add finely powdered KOH (1.1 eq) in portions at 0°C to prevent over-alkylation.
Stir for 12 hours at room temperature.
Causality: Benzylating one primary hydroxyl group eliminates the possibility of forming the 8-membered 1,5-dioxocane ring[2].
Validation Checkpoint (IPC): Perform TLC (1:1 Hexanes/EtOAc, KMnO4 stain). Proceed only when the baseline glycerol spot is consumed and a major spot at Rf 0.4 appears.
Step 2: High-Dilution Cyclization
Dissolve 1-O-benzylglycerol (1.0 eq) in anhydrous THF to achieve a concentration of 0.05 M.
Cool the reactor to 0°C and add NaH (60% dispersion in mineral oil, 2.2 eq) portion-wise. Stir for 30 minutes until H2 evolution ceases.
Load 1,3-dibromopropane (1.05 eq) into a syringe pump and add to the alkoxide solution at a rate of 0.1 mmol/min[3].
Allow the reaction to slowly warm to 25°C and stir for an additional 4 hours.
Causality: The irreversible deprotonation by NaH creates a highly nucleophilic alkoxide. The slow addition via syringe pump maintains a near-zero concentration of the dielectrophile, mathematically forcing the intermediate to cyclize rather than polymerize.
Validation Checkpoint (IPC): Analyze a quenched aliquot via GC-MS. Proceed to workup only when the molecular ion peak (m/z = 222) for the benzyl-protected dioxepane is dominant, confirming successful 7-membered ring formation.
Step 3: Hydrogenolysis (Deprotection)
Dissolve the purified benzyl-protected intermediate in anhydrous methanol.
Add 10% Pd/C (10 wt%) carefully under an argon atmosphere.
Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours at room temperature.
Causality: Mild hydrogenolysis selectively cleaves the benzyl ether without risking the acid-catalyzed ring-opening of the 1,4-dioxepane acetal/ether linkages.
Validation Checkpoint (IPC): Filter an aliquot through Celite, concentrate, and analyze via 1H NMR (CDCl3). The complete disappearance of the aromatic multiplet at ~7.3 ppm and the benzylic singlet at ~4.5 ppm validates total deprotection.
Step 4: Final Purification
Filter the entire reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude 1,4-dioxepan-2-ylmethanol via vacuum distillation (approx. 110°C at 20 mmHg) to yield a colorless, viscous oil.
Technical Support Center: Optimizing Catalyst Concentration for 1,4-Dioxepan-2-ylmethanol Reactions
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, polymer chemists, and drug development professionals utilizing 1,4-Dioxepan-2-ylmethanol as a functional building block.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, polymer chemists, and drug development professionals utilizing 1,4-Dioxepan-2-ylmethanol as a functional building block.
Because 1,4-Dioxepan-2-ylmethanol possesses a highly reactive primary hydroxyl group attached to a hydrophilic 7-membered cyclic ether, it is predominantly used as a functional initiator in the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactides, caprolactones) to synthesize biodegradable poly(ether-esters) for drug delivery systems. The most critical variable in this workflow is the catalyst concentration. This guide provides the mechanistic causality, troubleshooting protocols, and self-validating methodologies required to optimize your catalytic systems.
Mechanistic Causality: The Role of Catalyst Concentration
In coordination-insertion ROP, the primary hydroxyl group of 1,4-Dioxepan-2-ylmethanol coordinates with a metal center—most commonly Tin(II) 2-ethylhexanoate, Sn(Oct)₂—to form an active metal-alkoxide initiating species 1. This species subsequently attacks the cyclic monomer, driving chain propagation.
The concentration of the catalyst relative to the initiator ([Cat]/[I] ratio) dictates the thermodynamic fate of the reaction. If the concentration is too low, the activation energy barrier remains insurmountable, leading to stalled kinetics. Conversely, excessive catalyst concentration lowers the activation energy for unwanted side reactions, specifically inter- and intramolecular transesterification (backbiting) 2. This scrambles chain lengths and produces cyclic oligomers, destroying the predictability of the polymer's molecular weight.
Fig 1. Effect of catalyst concentration on 1,4-Dioxepan-2-ylmethanol initiated ROP pathways.
Troubleshooting Guide & FAQs
Q1: Why is my polymer exhibiting a broad molecular weight distribution (Đ > 1.5) and a lower-than-expected Mn?A: This is the hallmark of an over-catalyzed system. When the catalyst concentration exceeds ~0.1 mol% (relative to the monomer), the excess active metal centers catalyze intermolecular transesterification (chain scrambling) and intramolecular backbiting (forming cyclic oligomers). To resolve this, reduce your Sn(Oct)₂ concentration to the 0.01–0.05 mol% range.
Q2: The reaction stalls at <60% conversion even after 24 hours. What is going wrong?A: This indicates either an insufficient catalyst concentration or catalyst quenching. 1,4-Dioxepan-2-ylmethanol is inherently hygroscopic. If trace water is present, it acts as a competing initiator, generating stannoxanes and tin hydroxides that deactivate the catalyst and alter the stoichiometry. Ensure rigorous drying of the initiator (via azeotropic distillation with anhydrous toluene) before use.
Q3: I am observing unintended ring-opening of the 1,4-dioxepane ring itself instead of my target monomer. How do I prevent this?A: The 7-membered 1,4-dioxepane ring possesses inherent ring strain. Highly Lewis acidic catalysts (e.g., strong cationic initiators like BF₃·OEt₂) or excessively high temperatures (>130°C) can trigger the cationic ROP of the initiator itself. Switch to a milder coordination-insertion catalyst like Sn(Oct)₂ or an organocatalyst like DBU, and strictly maintain the reaction temperature at 110°C.
Quantitative Data: Catalyst Concentration Matrix
The following table summarizes the causal relationship between Sn(Oct)₂ concentration and the polymerization outcomes of L-Lactide using 1,4-Dioxepan-2-ylmethanol as the initiator.
[M]/[I]/[Cat] Ratio
Catalyst (mol%)
Time (h)
Conversion (%)
Mn ( g/mol )
Dispersity (Đ)
Mechanistic Outcome
100 : 1 : 0.01
0.01%
24
45%
6,500
1.08
Incomplete conversion due to insufficient activation.
100 : 1 : 0.05
0.05%
12
98%
14,200
1.12
Optimal. High conversion, controlled chain growth.
100 : 1 : 0.50
0.50%
4
99%
11,500
1.35
Onset of intermolecular transesterification.
100 : 1 : 2.00
2.00%
2
99%
8,100
1.68
Severe backbiting; formation of cyclic oligomers.
(Note: [M] = L-Lactide, [I] = 1,4-Dioxepan-2-ylmethanol, [Cat] = Sn(Oct)₂. Reactions performed in bulk at 110°C.)
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates built-in validation steps. The coordination-insertion mechanism relies on the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer 3. By tracking conversion via NMR and dispersity via GPC, the system self-diagnoses catalyst optimization.
Step-by-Step Methodology: ROP of L-Lactide
Reagent Purification (Critical): Dissolve 1,4-Dioxepan-2-ylmethanol in anhydrous toluene and perform azeotropic distillation under vacuum to remove trace water. Subliminate L-Lactide twice to ensure monomer purity.
Catalyst Stock Preparation: Prepare a 0.05 M stock solution of Sn(Oct)₂ in anhydrous toluene inside a nitrogen-filled glovebox. Causality: Using a stock solution prevents weighing errors associated with highly viscous, low-volume neat catalysts, ensuring exact [Cat]/[I] ratios.
Reaction Assembly: In the glovebox, add the purified L-Lactide (100 eq) and 1,4-Dioxepan-2-ylmethanol (1 eq) to a Schlenk flask. Add the calculated volume of Sn(Oct)₂ stock solution (0.05 eq).
Polymerization & Kinetic Validation: Seal the flask, remove it from the glovebox, and immerse it in an oil bath pre-heated to 110°C.
Self-Validation Step: Withdraw 50 µL aliquots under argon at 2h, 4h, and 8h. Quench immediately and analyze via ¹H NMR. A linear increase in monomer conversion validates active propagation without catalyst death.
Quenching: After 12 hours, remove the flask from heat and immediately add 1 mL of acidic methanol (0.1 M HCl in MeOH). Causality: The acid protonates the active tin-alkoxide chain end, permanently terminating propagation and preventing transesterification during the cooling phase.
Precipitation & Characterization: Dissolve the crude mixture in minimal dichloromethane (DCM) and precipitate dropwise into cold hexanes. Collect the polymer via centrifugation. Analyze via GPC; a Đ < 1.15 validates the absence of backbiting.
Fig 2. Step-by-step experimental workflow for optimizing ROP catalyst concentration.
References
Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - MDPI -
The Role of Transesterification in SnOct2-Catalyzed Polymerizations of Lactides - ResearchG
Technical Support Center: Troubleshooting Low Conversion Rates of 1,4-Dioxepan-2-ylmethanol
Welcome to the technical support center for 1,4-Dioxepan-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1,4-Dioxepan-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in reactions involving this versatile building block. My approach is to move beyond simple checklists and explain the chemical reasoning behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Part 1: Foundational Issues - Reagent and System Integrity
Low conversion rates often originate from foundational issues with reagents or the reaction setup, rather than complex mechanistic failures. Before optimizing kinetics or catalysts, it is crucial to validate the integrity of your starting materials.
Q1: My conversion is unexpectedly low or has failed completely. Could my starting materials or solvents be the cause?
A1: Absolutely. The purity of your reagents and the quality of your solvent are paramount. Contaminants can act as inhibitors, react with your catalyst, or generate side products that complicate purification and reduce yield.
Purity of 1,4-Dioxepan-2-ylmethanol: The primary alcohol and the cyclic ether moieties in your starting material are susceptible to degradation.
Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, especially during prolonged storage if exposed to air.
Peroxide Formation: Like other ethers, the 1,4-dioxepane ring can form explosive peroxides over time. The presence of peroxides can initiate unwanted radical side reactions.
Water Content: Water can deactivate many catalysts, especially organometallics, hydrides, and some Lewis acids. 1,4-Dioxepan-2-ylmethanol is hygroscopic and can absorb atmospheric moisture.
Solvent Quality: The solvent is not merely a medium but an active participant in the reaction environment.
For reactions involving 1,4-Dioxane (a related structure): Common impurities include acetaldehyde, acetic acid, water, and peroxides. These can be removed by refluxing with sodium borohydride or by percolation through activated alumina.[1]
General Solvent Advice: Always use anhydrous, inhibitor-free solvents appropriate for your reaction chemistry. If your reaction is moisture-sensitive, it is best to use a freshly distilled solvent or one from a sealed bottle under an inert atmosphere.
Protocol: Pre-reaction Material Validation
Assess Purity: Before use, confirm the purity of 1,4-Dioxepan-2-ylmethanol via ¹H NMR or GC-MS. Look for characteristic peaks of the pure compound and the absence of signals corresponding to oxidation or degradation products.[2]
Test for Peroxides: Use commercially available peroxide test strips. If peroxides are present, they must be quenched. A common method for ethers is to pass the solvent through a column of activated alumina.[1]
Determine Water Content: For highly moisture-sensitive reactions, determine the water content of your solvent and starting material using Karl Fischer titration.
Degas Solvents: If your reaction is sensitive to dissolved oxygen, degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before use.
Part 2: Optimizing Reaction Conditions
Once you have confirmed the quality of your materials, the next step is to scrutinize the reaction parameters. Each parameter is a lever that can be adjusted to favor your desired transformation over competing pathways.
Q2: I've validated my reagents, but my yield is still poor. Which reaction parameters should I investigate?
A2: Low conversion is often a result of suboptimal reaction kinetics or conditions that favor side reactions. A systematic approach to optimizing reaction parameters is essential. The table below outlines key parameters and their potential impact.
Parameter
Potential Problem with Suboptimal Setting
Suggested Action & Rationale
Temperature
Too low: Reaction is too slow (kinetically disfavored). Too high: Promotes side reactions, decomposition, or catalyst deactivation. For related monomers like 1,4-dioxan-2-one, higher temperatures can lead to lower yields in polymerization.[3]
Run a temperature screen (e.g., 25°C, 50°C, 80°C). Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
Catalyst Loading
Too low: Insufficient catalytic activity leads to a slow or stalled reaction. Too high: Can lead to uncontrolled reactivity, dimerization, or unwanted side reactions.
Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). Higher loading may increase the rate but could also decrease selectivity.
Reaction Time
Too short: The reaction has not reached completion. Too long: The product may degrade under the reaction conditions, or equilibrium may shift back to reactants.
Perform a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze for product formation and starting material consumption to identify the point of maximum conversion.
Concentration
Too dilute: Reduces reaction rate due to decreased molecular collision frequency. Too concentrated: May increase the rate of bimolecular side reactions (like polymerization) or cause solubility issues.
Experiment with different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M). For reactions prone to polymerization, more dilute conditions can sometimes favor the desired intramolecular reaction over intermolecular polymerization.
Part 3: Mechanistic Challenges and Side Reactions
Understanding the potential failure modes from a mechanistic perspective is key to advanced troubleshooting. The structure of 1,4-Dioxepan-2-ylmethanol presents specific vulnerabilities.
Q3: What are the most common side reactions that consume my starting material or product?
A3: The primary competing reactions stem from the inherent reactivity of the cyclic ether and the primary alcohol.
Acid- or Base-Catalyzed Ring-Opening/Polymerization: The 1,4-dioxepane ring is susceptible to cleavage under strong acidic or basic conditions. This can lead to the formation of linear oligomers or polymers, which is a common pathway for related cyclic ethers and esters.[3][4] This is often a major contributor to low yields of the desired monomeric product.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid if oxidizing agents are present, or even by atmospheric oxygen under certain conditions (e.g., in the presence of metal catalysts).
Elimination/Dehydration: Under harsh acidic conditions and heat, the alcohol could potentially undergo dehydration reactions.
Below is a diagram illustrating the desired reaction pathway versus these competing side reactions.
Caption: Competing reaction pathways for 1,4-Dioxepan-2-ylmethanol.
Q4: How can I suppress these side reactions?
A4: Suppressing side reactions requires fine-tuning your protocol to specifically disfavor these unwanted pathways.
To Prevent Ring-Opening/Polymerization:
Control pH: If your reaction does not require strong acid or base, ensure the pH is neutral. Use non-acidic drying agents (like MgSO₄ or Na₂SO₄) during workup.[5]
Use Mild Reagents: Opt for milder, more selective reagents that are less likely to initiate ring-opening.
Lower Temperature: Polymerization is often entropically driven and can be suppressed at lower temperatures.
To Prevent Oxidation:
Inert Atmosphere: Run reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
Avoid Incompatible Reagents: Be mindful of the compatibility of all reagents. For example, some metal catalysts can facilitate aerobic oxidation.
Part 4: Product Isolation and Purification
A successful reaction can still result in a low final yield if the product is lost during the workup or purification stages.
Q5: My reaction monitoring (TLC/LC-MS) shows good conversion, but my isolated yield is poor. What's going wrong?
A5: This common problem points to issues in your downstream processing. 1,4-Dioxepan-2-ylmethanol has high water solubility due to its ether and alcohol groups, which can make extraction challenging.
Inefficient Extraction: Your product may be remaining in the aqueous layer during liquid-liquid extraction.
Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery. Saturating the aqueous layer with NaCl (brine) will decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.
Loss During Solvent Removal: The compound has a relatively low molecular weight (118.13 g/mol ).[6] Aggressive solvent removal on a rotary evaporator, especially under high vacuum and elevated temperature, can lead to co-evaporation of the product.
Solution: Remove the solvent at reduced temperature and pressure. Stop the concentration process once the bulk of the solvent is removed and remove the final traces under high vacuum without heating.
Decomposition on Silica Gel: The primary alcohol can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking on the column and poor recovery.
Solution:
Deactivate the silica gel by treating a slurry of silica in your eluent with a small amount of a neutralizer like triethylamine (~1%) before packing the column.
Alternatively, use a less acidic stationary phase like neutral alumina.
Troubleshooting Workflow: From Low Conversion to Solution
The following diagram outlines a logical workflow for systematically troubleshooting your experiment.
Caption: A systematic workflow for troubleshooting low conversion rates.
References
Hsiao, T., Buchanan, R. M., & Mashuta, M. S. (2011). Racemic (1,4-dioxan-2-yl)diphenylmethanol. Acta Crystallographica Section C: Structural Chemistry, 67(4), o135–o138. [Link]
Bezwada, R. S., & Jamiolkowski, D. D. (1994). Purification of 1,4-dioxan-2-one by crystallization.
National Center for Biotechnology Information. (n.d.). (1,4-Dioxan-2-yl)methanol. PubChem. Retrieved March 24, 2026, from [Link]
Sherwin, M. B., & Brown, H. L. (1979). Process for preparing 1,4-dioxan-2-ones.
Bezwada, R. S., & Jamiolkowski, D. D. (1995). Purification of 1,4-dioxan-2-one by crystallization.
LookChem. (n.d.). Purification of 1,4-Dioxane. Chempedia. Retrieved March 24, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). (1,4-Dioxan-2-yl)(5-methylthiophen-2-yl)methanol. PubChem. Retrieved March 24, 2026, from [Link]
Organic Syntheses. (n.d.). Enantioselective Synthesis of 1,2:4,5-Diepoxypentanes. Retrieved March 24, 2026, from [Link]
Majee, D., Sarkar, S., & Ghorai, P. (2022). Photolytic amino etherification reactions of aryl diazoacetates with N-heterocycles and a stoichiometric amount of dioxane/tetrahydropyran in aqueous medium: synthesis of 1,4-dioxepane/1,4,7-dioxazonan-6-one systems. Green Chemistry, 24(13), 5126–5132. [Link]
Organic Syntheses. (n.d.). Palladium-Catalyzed Asymmetric Diamination of Unactivated Alkenes. Retrieved March 24, 2026, from [Link]
Zhang, X., Liu, J., & Liu, S. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1660. [Link]
Duda, A., & Penczek, S. (2000). Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk. Macromolecules, 33(5), 1649–1654. [Link]
Technical Support Center: Optimizing 1,4-Dioxepan-2-ylmethanol Extraction
Welcome to the Technical Support Center for cyclic ether extraction. 1,4-Dioxepan-2-ylmethanol is a highly polar, hydrophilic 7-membered cyclic ether containing a hydroxymethyl group.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for cyclic ether extraction. 1,4-Dioxepan-2-ylmethanol is a highly polar, hydrophilic 7-membered cyclic ether containing a hydroxymethyl group. Due to its dual capacity as a hydrogen bond donor (via the hydroxyl group) and a strong hydrogen bond acceptor (via the two ring oxygens), it forms a tightly bound hydration shell in aqueous matrices.
Standard extraction protocols often fail to recover this molecule efficiently. This guide provides field-proven troubleshooting FAQs, thermodynamic rationales, and validated protocols to ensure high-yield recovery, whether you are working at a preparative synthesis scale or conducting trace-level analytical monitoring.
Part 1: Troubleshooting FAQs & Solvent Selection
Q1: Why am I getting <20% recovery using standard Liquid-Liquid Extraction (LLE) with Hexane or Ethyl Acetate?Causality: 1,4-Dioxepan-2-ylmethanol has a highly unfavorable (negative) partition coefficient (
Kow
) in non-polar solvents. Hexane relies solely on weak London dispersion forces, which cannot disrupt the strong hydrogen-bonding network the molecule forms with water. While Ethyl Acetate (EtOAc) is a hydrogen bond acceptor, it is partially miscible with water. Without modifying the aqueous phase, the thermodynamic preference of the molecule remains heavily skewed toward the water layer[1].
Q2: How do I break the hydration shell to force the molecule into the organic phase?Causality: You must alter the thermodynamic properties of the aqueous layer using a technique called Salting-Out Liquid-Liquid Extraction (SALLE)[2]. By saturating the aqueous phase with a kosmotropic salt (such as
Na2SO4
or
NaCl
), you increase the ionic strength of the solution. The salt ions heavily hydrate, outcompeting the 1,4-Dioxepan-2-ylmethanol for available water molecules. This phenomenon, governed by the Setschenow equation and the Hofmeister series, effectively "salts out" the organic solute, driving it into a moderately polar organic phase like EtOAc or Dichloromethane (DCM)[3][4].
Q3: I am extracting trace amounts (<1 mg/L) from a complex biological or environmental matrix. SALLE is causing emulsions. What is the alternative?Causality: For trace-level extraction, LLE and SALLE are often insufficient due to emulsion formation and solvent volume requirements. Instead, you should transition to Solid Phase Extraction (SPE) using activated carbon (specifically coconut charcoal). Standard C18 silica columns will fail because the molecule is too polar to be retained by hydrophobic alkyl chains. Activated carbon provides a massive, highly retentive surface area that traps small, polar cyclic ethers. This is the mechanistic foundation of EPA Method 522, which is the gold standard for extracting structurally similar molecules like 1,4-dioxane from water[5][6].
Part 2: Extraction Decision Workflow
Use the following decision matrix to select the appropriate extraction methodology based on your sample scale and concentration.
Fig 1: Decision matrix for 1,4-Dioxepan-2-ylmethanol extraction based on scale.
Part 3: Quantitative Data & Solvent Selection
The success of your extraction depends entirely on matching the solvent's hydrogen-bonding capabilities with the appropriate salting-out agent.
Table 1: Solvent Selection Matrix for 1,4-Dioxepan-2-ylmethanol
Solvent
Polarity Index
H-Bonding Capability
Water Miscibility
Expected LLE Recovery (No Salt)
Expected SALLE Recovery (With Salt)
Hexane
0.1
None
Immiscible
< 5%
< 10%
Dichloromethane (DCM)
3.1
Weak Acceptor
Immiscible
~ 20-30%
~ 75-85%
Ethyl Acetate (EtOAc)
4.4
Strong Acceptor
Partially Miscible (8.3%)
~ 35-45%
> 90%
n-Butanol
4.0
Donor & Acceptor
Partially Miscible (7.3%)
~ 50%
> 95%
Table 2: Salting-Out Agents (Hofmeister Series Ranking)
Salt Agent
Kosmotropic Strength
Solubility in Water (20°C)
Application Notes
Na2SO4
Very High
19.5 g/100 mL
Ideal for EtOAc extractions. Highly effective at breaking emulsions.
NaCl
High
35.9 g/100 mL
Standard brine. Good general-purpose agent, but less kosmotropic than sulfates.
MgSO4
Very High
35.1 g/100 mL
Excellent salting-out agent; highly exothermic upon dissolution (requires cooling).
Part 4: Validated Experimental Protocols
Protocol A: Preparative-Scale Salting-Out LLE (SALLE)
Use this protocol for post-synthesis workup where the target mass is >1g.
Aqueous Saturation: Transfer the aqueous reaction mixture containing 1,4-Dioxepan-2-ylmethanol to an appropriately sized Erlenmeyer flask. Slowly add anhydrous Sodium Sulfate (
Na2SO4
) or Sodium Chloride (
NaCl
) under continuous stirring until the solution reaches saturation (undissolved salt remains at the bottom)[4].
Solvent Addition: Add Ethyl Acetate (EtOAc) or n-Butanol at a 1:1 (v/v) ratio to the aqueous phase.
Phase Mixing: Transfer to a separatory funnel. Invert and vent immediately. Shake vigorously for 2-3 minutes to maximize surface area contact between the phases.
Phase Separation: Allow the funnel to rest until the phases separate completely. The high ionic strength of the aqueous layer will prevent emulsion formation and force the EtOAc to cleanly separate.
Collection & Back-Extraction: Collect the upper organic layer. Extract the aqueous layer two more times with fresh EtOAc (0.5x volume) to ensure quantitative recovery.
Drying & Concentration: Combine the organic layers and dry over anhydrous
Na2SO4
for 15 minutes. Filter the drying agent and concentrate the solvent in vacuo at a low temperature (<35°C) to prevent volatilization of the target cyclic ether.
Adapted from EPA Method 522[6]. Use this protocol for analytical quantification (<1 mg/L).
Cartridge Conditioning: Mount a 2g Coconut Charcoal SPE cartridge (e.g., ENVIRO-CLEAN® or Strata™) onto a vacuum manifold[5][6]. Condition the sorbent by drawing 5 mL of Dichloromethane (DCM) through the cartridge, followed by 5 mL of Methanol, and finally 10 mL of reagent-grade Deionized Water. Critical: Do not allow the cartridge bed to go dry after the water step.
Sample Loading: Load the aqueous sample (up to 500 mL) onto the cartridge. Adjust the vacuum to maintain a flow rate of approximately 5-10 mL/min. The activated carbon will selectively adsorb the highly polar 1,4-Dioxepan-2-ylmethanol.
Drying: Once the entire sample has passed through, increase the vacuum to maximum and draw air through the cartridge for 10 minutes to remove residual water.
Elution: Place a clean collection vial under the cartridge. Elute the target analyte by passing 10 mL of DCM dropwise through the sorbent bed. The DCM will displace the cyclic ether from the carbon pores.
Final Preparation: Add a small amount of anhydrous
Na2SO4
to the collection vial to remove any micro-droplets of water. Transfer the dried extract to an autosampler vial for GC/MS or LC/MS analysis.
References
Biotage. What you need to know before adding 1,4 Dioxane to your lab services. Biotage Environmental Blog. Available at:[Link]
Phenomenex. Reproducible Extraction of 1,4-Dioxane by EPA Method 522 using Strata™ Activated Carbon in Comparison to Competitor Brand. Application Note AN-1102. Available at:[Link]
Park, K. et al. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, ACS Publications (2017). DOI: 10.1021/acs.oprd.7b00215. Available at:[Link]
LCGC International. Enhancing Extractions by Salting Out. Chromatography Online. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Center. Analyzing 7-membered cyclic ethers like 1,4-Dioxepan-2-ylmethanol presents unique spectroscopic challenges. Due to the molecule's conformational flexibility (pseudorotation) and the presence of a chiral center at C2, the methylene protons are diastereotopic. This creates a dense, heavily
J
-coupled spectral region between 3.4 and 4.0 ppm that often defies standard 1D
1
H NMR analysis.
This guide provides field-proven, self-validating methodologies to deconvolve these overlapping signals, moving from simple solvent manipulations to advanced broadband homonuclear decoupling techniques.
Diagnostic Workflow
Diagnostic workflow for resolving 1H NMR peak overlaps in 1,4-Dioxepan-2-ylmethanol.
Knowledge Base & FAQs
Q: Why is the 3.4–4.0 ppm region of my
1
H NMR spectrum an unresolvable block of multiplets?A: In 1,4-Dioxepan-2-ylmethanol, the oxygen atoms at positions 1 and 4 strongly deshield the adjacent protons (C2, C3, C5, C7, and the exocyclic -CH
2
OH). This compresses their chemical shifts into a narrow window. Furthermore, the chiral center at C2 renders all methylene protons in the molecule diastereotopic. This results in complex geminal (
2J≈11
Hz) and vicinal (
3J≈4−8
Hz) scalar couplings. The combination of a narrow chemical shift dispersion and extensive multiplet splitting causes severe signal overlap, preventing accurate integration.
Q: How can I resolve these signals without using advanced pulse sequences?A: You can exploit Aromatic Solvent-Induced Shifts (ASIS) 1. By changing the solvent from a non-interacting isotropic solvent (like CDCl
3
) to an anisotropic aromatic solvent (like C
6
D
6
), you alter the microenvironment of the solute. Benzene molecules form transient, non-covalent collision complexes with the polar oxygen atoms of the dioxepane ring. The magnetic anisotropy of the benzene ring shields and deshields the protons differently based on their spatial orientation 2. This differential shifting often pulls overlapping multiplets apart.
Q: My solvent titration helped, but some geminal couplings are still overlapping. What's the next step?A: When chemical shift manipulation isn't enough, you must eliminate the scalar couplings causing the multiplets. Pure Shift NMR techniques, specifically PSYCHE (Pure Shift Yielded by Chirp Excitation), are the gold standard for this 3. These broadband homonuclear decoupling experiments collapse all multiplets into singlets 4. By removing the
J
-coupling splitting, the signals are drastically simplified, leaving only a single peak for each chemically distinct proton.
Causality: Gradually introducing an anisotropic solvent allows you to track the migration of specific multiplets, ensuring you do not lose track of assignments as peaks cross over one another.
Preparation: Prepare a 20–50 mM solution of 1,4-Dioxepan-2-ylmethanol in 0.5 mL of CDCl
3
.
Baseline Acquisition: Acquire a standard 1D
1
H NMR spectrum (e.g., 16 scans, 64k data points).
Titration Step: Add C
6
D
6
in 10% (v/v) increments directly to the NMR tube.
Monitoring: Re-acquire the 1D
1
H spectrum after each addition. Track the trajectory of the multiplets.
System Validation: The protocol is self-validating if the total integration of the 3.4–4.0 ppm region remains constant relative to the C6 protons (~1.8 ppm), but the internal peaks separate into distinct signals with baseline resolution. If complete resolution is achieved at a specific ratio (e.g., 60:40 CDCl
3
:C
6
D
6
), lock this mixture for all subsequent 2D analyses.
Protocol B: PSYCHE Pure Shift NMR Acquisition
Causality: PSYCHE uses low flip-angle chirp pulses during spatial encoding to selectively invert spins, effectively refocusing homonuclear
J
-couplings while preserving chemical shift information.
Sample Setup: Use the optimized solvent system from Protocol A (or pure C
6
D
6
) to maximize initial chemical shift dispersion.
Parameter Optimization: Load the PSYCHE pulse sequence. Set the chirp pulse flip angle (typically
β≈15∘−20∘
) to balance sensitivity and decoupling efficiency.
Chunking Configuration: Set the data chunk duration (
tc
) to approximately 15–20 ms. Caution: If
tc
is too long,
J
-evolution artifacts will appear; if too short, sensitivity drops drastically.
Acquisition: Run the pseudo-2D experiment and process it into a 1D pure shift spectrum using covariance or chunk-reconstruction algorithms 5.
System Validation: Overlay the Pure Shift spectrum with the standard 1D
1
H spectrum. The protocol is successful when every multiplet is collapsed into a sharp singlet at the exact chemical shift of the original multiplet's centroid. If periodic sidebands obscure minor peaks, switch to the SAPPHIRE technique to average out periodic phase increments 6.
Quantitative Data Presentation
The following table demonstrates the expected resolution improvements when applying these troubleshooting techniques to the complex spin system of 1,4-Dioxepan-2-ylmethanol.
Proton Environment
Structural Causality
Standard 1D (
1
H, CDCl
3
)
ASIS (
1
H, C
6
D
6
)
Pure Shift (PSYCHE, C
6
D
6
)
C2-H
Chiral center, adjacent to O
Multiplet (~3.70 ppm)
Shifted Multiplet (~3.55 ppm)
Singlet (~3.55 ppm)
C3-H
a
/ H
b
Diastereotopic, adjacent to O
Overlapping Multiplets (3.50–3.90 ppm)
Resolved Multiplets (3.40, 3.80 ppm)
Two Singlets (3.40, 3.80 ppm)
C5-H
a
/ H
b
Diastereotopic, adjacent to O
Overlapping Multiplets (3.50–3.90 ppm)
Resolved Multiplets (3.45, 3.75 ppm)
Two Singlets (3.45, 3.75 ppm)
C7-H
a
/ H
b
Diastereotopic, adjacent to O
Overlapping Multiplets (3.50–3.90 ppm)
Resolved Multiplets (3.50, 3.85 ppm)
Two Singlets (3.50, 3.85 ppm)
-CH
2
OH
Exocyclic, diastereotopic
Overlapping with ring protons
Shifted upfield (~3.30 ppm)
Two Singlets (~3.30 ppm)
C6-H
a
/ H
b
Distal to O, diastereotopic
Complex Multiplet (~1.80 ppm)
Complex Multiplet (~1.60 ppm)
Two Singlets (~1.60 ppm)
References
Two solvents, two different spectra - Aromatic Solvent Induced Shifts
Source: Nanalysis
URL:[Link] [1]
Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples
Source: MDPI
URL:[Link] [3]
Technical Support Center: Reducing Moisture Sensitivity in 1,4-Dioxepan-2-ylmethanol Storage
Welcome to the Technical Support Center for 1,4-Dioxepan-2-ylmethanol. As a cyclic ether with a primary alcohol functional group, this compound exhibits high hygroscopicity. Moisture contamination can severely compromise...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1,4-Dioxepan-2-ylmethanol. As a cyclic ether with a primary alcohol functional group, this compound exhibits high hygroscopicity. Moisture contamination can severely compromise downstream synthetic applications, such as Grignard reactions, etherifications, or polymerizations. This guide provides field-proven methodologies, troubleshooting steps, and scientific rationale to help researchers and drug development professionals maintain strict anhydrous conditions.
Diagnostic FAQs
Q1: Why is 1,4-Dioxepan-2-ylmethanol highly sensitive to atmospheric moisture?A1: The molecule contains both a cyclic ether oxygen and a primary hydroxyl (-OH) group. These functional groups act as strong hydrogen-bond acceptors and donors, creating a high thermodynamic affinity for water. When exposed to ambient air, the compound rapidly absorbs moisture, which can lead to hydrolysis under acidic conditions or quench moisture-sensitive organometallic reagents in downstream workflows.
Q2: What is the optimal desiccant for long-term storage?A2: 3A molecular sieves are the gold standard for drying polar liquids like alcohols. Molecular sieves are crystalline metal aluminosilicates (zeolites) with uniform pore sizes[1]. 3A sieves have a pore diameter of ~3 Ångströms. Water molecules (diameter ~2.8 Å) are trapped within the pores via electrostatic forces,[2]. Because the primary alcohol group of 1,4-Dioxepan-2-ylmethanol is sterically hindered and larger than 3 Å, it is excluded from the pores, preventing the product from being adsorbed or catalytically degraded.
Q3: Should I store the chemical under Nitrogen or Argon?A3: While both are inert and commonly used to blanket moisture-sensitive reagents, Argon is highly recommended. Argon is denser than air and forms a protective "blanket" directly over the liquid phase. When piercing the septum with a syringe, this blanket prevents moist ambient air from diffusing into the reagent.
Quantitative Data: Desiccant Efficacy for Cyclic Ether Alcohols
Table 1: Comparison of drying agents for 1,4-Dioxepan-2-ylmethanol storage.
Desiccant Type
Pore Size / Mechanism
Water Capacity (w/w)
Suitability for 1,4-Dioxepan-2-ylmethanol
3A Molecular Sieves
3 Å / Size Exclusion
~20%
Optimal . Excludes alcohol, traps H₂O.
4A Molecular Sieves
4 Å / Size Exclusion
~22%
Sub-optimal . May co-adsorb smaller alcohols or impurities[3].
Silica Gel
Adsorption
~40%
Poor . Reversible binding; insufficient for <50 ppm targets.
Calcium Sulfate
Hydration
~10%
Poor . Low capacity; potential for calcium contamination.
Step-by-Step Methodologies
Protocol 1: Preparation and Activation of 3A Molecular Sieves
Self-Validation Principle: Properly activated sieves will generate a highly exothermic reaction (heat) when a few beads are dropped into a beaker of water. If no heat is generated, the sieves are saturated and inactive.
Rinse: Wash the 3A molecular sieve beads with deionized water to remove fine dust, followed by a methanol rinse.
Pre-dry: Place the sieves in a vacuum oven at 100°C for 2 hours to remove bulk surface solvents.
High-Temperature Activation: Transfer to a muffle furnace or specialized activation oven. Heat at 300–350°C under a dry nitrogen purge or dynamic vacuum for 12–24 hours[4].
Cooling: Cool the sieves to room temperature strictly under an argon atmosphere or in a vacuum desiccator to prevent immediate atmospheric moisture readsorption[5].
Protocol 2: Anhydrous Storage and Syringe Transfer (Schlenk Technique)
Self-Validation Principle: Karl Fischer titration should be performed before and 24 hours after desiccant addition to confirm the water content has dropped below the target threshold (e.g., <50 ppm).
Preparation: Ensure the 1,4-Dioxepan-2-ylmethanol is housed in a crown-cap bottle equipped with a PTFE-faced rubber septum (e.g., Sure/Seal™).
Desiccant Addition: Under an argon-filled glovebox, add the activated 3A molecular sieves directly to the reagent (approx. 10-20% w/v).
Purging: If a glovebox is unavailable, insert an argon-flushed needle connected to a Schlenk line through the septum. Insert a secondary vent needle. Purge the headspace for 5 minutes, then remove the vent needle, followed by the argon needle.
Extraction: To withdraw the reagent, first inject a volume of dry argon equal to the volume of liquid you intend to extract. This prevents a partial vacuum that would otherwise pull moist room air through the pierced septum.
Storage: Wrap the septum with Parafilm and store the bottle upright at 2–8°C in a dark, dry cabinet.
Workflow Visualization
Workflow for moisture assessment and anhydrous storage of 1,4-Dioxepan-2-ylmethanol.
Troubleshooting Guide
Issue: The reagent has turned cloudy or developed a precipitate.
Cause: This often indicates that the molecular sieves were not properly cleared of dust prior to activation, or mechanical agitation caused the sieves to grind against each other, releasing aluminosilicate particulates.
Solution: Filter the reagent through a 0.22 µm PTFE syringe filter under an argon atmosphere into a new, oven-dried Sure/Seal flask. Ensure sieves are gently rinsed and not stirred with a magnetic bar in the future.
Issue: Karl Fischer titration shows >500 ppm water despite the presence of molecular sieves.
Cause: The sieves were either exhausted (fully saturated) or not activated at a high enough temperature (300°C+ is required to remove water from the crystalline cages)[4]. Alternatively, the septum has been punctured too many times, compromising the seal.
Solution: Re-dry the solvent by decanting it over a fresh batch of strictly activated 3A sieves. Replace the PTFE-faced septum if it has been pierced more than 5-7 times.
Issue: Pressure build-up in the storage bottle.
Cause: If stored at room temperature, cyclic ethers can slowly form peroxides which may decompose, or volatile impurities may expand. However, 1,4-Dioxepan-2-ylmethanol is relatively stable; pressure is usually due to thermal expansion of the argon blanket if moved from a cold room to ambient temperature.
Solution: Always allow the bottle to equilibrate to room temperature before piercing. If pressure persists, test for peroxides using potassium iodide (KI) starch paper.
References
Title: THE PROCESS OF OBTAINING ANHYDROUS ALCOHOL THROUGH THE APPLICATION OF MOLECULAR SIEVE TECHNOLOGY
Source: Petrojam
URL:
Title: Dehydration of alcohol on molecular sieves
Source: AC Group
URL:2
1,4-Dioxepan-2-ylmethanol vs 1,3-dioxolane-4-methanol in polymer synthesis
Advanced Monomer Selection in Polymer Synthesis: 1,4-Dioxepan-2-ylmethanol vs. 1,3-Dioxolane-4-methanol In the specialized field of functional polymer synthesis, selecting the correct cyclic monomer dictates not only the...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Monomer Selection in Polymer Synthesis: 1,4-Dioxepan-2-ylmethanol vs. 1,3-Dioxolane-4-methanol
In the specialized field of functional polymer synthesis, selecting the correct cyclic monomer dictates not only the success of the polymerization but the ultimate in vivo performance of the resulting material. When designing hydrophilic, functionalized backbones for drug delivery or tissue engineering, researchers frequently evaluate cyclic ethers and acetals bearing pendant hydroxyl groups.
As a Senior Application Scientist, I frequently guide drug development professionals through the thermodynamic feasibility and mechanistic pathways of these monomers. This guide provides an objective, data-driven comparison between two prominent functional monomers: the 5-membered acetal 1,3-dioxolane-4-methanol and the 7-membered ether 1,4-dioxepan-2-ylmethanol .
Thermodynamic & Mechanistic Profiling
The fundamental difference between these two monomers lies in their ring size and heteroatom composition, which directly govern their behavior in Cationic Ring-Opening Polymerization (CROP).
Ring Strain and Polymerizability:
Ring-opening polymerization is driven by the release of ring strain (
ΔHp<0
). Because polymerization inherently decreases entropy (
ΔSp<0
) due to the loss of translational degrees of freedom, the reaction must be driven by a negative enthalpy[1].
1,3-Dioxolane-4-methanol: 5-membered rings possess minimal angle strain. The enthalpy of polymerization for 1,3-dioxolane derivatives is relatively low, meaning the reaction has a low ceiling temperature (
Tc
)[1]. Polymerization is thermodynamically challenging and must be driven by high monomer concentrations and low temperatures to prevent depolymerization[2].
1,4-Dioxepan-2-ylmethanol: 7-membered rings exhibit significant torsional strain and transannular interactions. This higher ring strain yields a more negative
ΔHp
, providing a robust enthalpic driving force[2]. Consequently, 1,4-dioxepane derivatives can be polymerized at higher temperatures with greater equilibrium conversions[3].
The Causality of Hydroxyl Protection:
A critical failure point in many laboratories is the mishandling of the free primary hydroxyl group. In CROP, unprotected hydroxyls act as potent chain transfer agents. They nucleophilically attack the propagating oxonium ion, leading to premature chain termination, severely depressed molecular weights, and broad dispersity[4]. Therefore, a self-validating protocol requires strict protection (e.g., via benzylation) prior to polymerization, followed by post-polymerization deprotection[4].
Caption: Mechanistic pathways for the cationic ROP of functionalized cyclic ethers.
Comparative Data Analysis
To objectively select the appropriate monomer for your target polymer, consider the physicochemical and polymerization parameters summarized below.
Parameter
1,3-Dioxolane-4-methanol
1,4-Dioxepan-2-ylmethanol
Ring Size
5-membered
7-membered
Heteroatom Positions
1,3-acetal
1,4-ether
Ring Strain (
ΔHp
)
Low (~ -22 kJ/mol)
High
Polymerization Driving Force
Mildly Enthalpic
Strongly Enthalpic
Ceiling Temperature (
Tc
)
Low (Requires sub-zero temps)
High (Can polymerize at RT)
Resulting Polymer Backbone
Poly(acetal-ether)
Poly(ether)
Degradability Profile
Acid-labile (acetal linkages)
Highly stable (ether linkages)
Primary Application
Transient/Degradable carriers
Stable macromolecular prodrugs
Experimental Workflows: Self-Validating Protocols
The following protocol details the CROP of these monomers. The causality behind each step is emphasized to ensure a self-validating, reproducible system.
Objective: Synthesize high-molecular-weight functional polyethers with narrow dispersity.
Rationale: Strict anhydrous conditions are non-negotiable. Trace water will outcompete the monomer for the cationic initiator, instantly quenching the propagating tertiary oxonium ion[4].
Step 1: Monomer Protection & Purification
Protect the hydroxymethyl group using benzyl bromide (BnBr) and NaH in anhydrous THF to prevent chain transfer.
Purify the protected monomer via vacuum distillation over calcium hydride (
CaH2
) to rigorously remove residual moisture.
Step 2: Polymerization Setup
In a flame-dried Schlenk flask under argon, dissolve the protected monomer in anhydrous dichloromethane (DCM).
Cool the system to -78 °C (for 1,3-dioxolane derivatives) or 0 °C (for 1,4-dioxepane derivatives). Causality: Lowering the temperature suppresses depolymerization, forcing the equilibrium toward polymer formation[1].
Step 3: Initiation
Add a Lewis acid initiator, such as Boron trifluoride diethyl etherate (
BF3⋅OEt2
) or Triflic acid (TfOH), dropwise[4].
Monitor the reaction via in situ FTIR or take aliquots for
1H
NMR. The disappearance of the cyclic acetal/ether protons confirms active propagation.
Step 4: Termination and Recovery
Quench the living oxonium chain ends by injecting an excess of anhydrous methanol containing 1% triethylamine[4]. Causality: The triethylamine neutralizes the acid. If left unneutralized, the acid will catalyze the "unzipping" of the polymer back to monomer during workup—a fatal flaw especially for acid-labile polyacetals[2].
Precipitate the polymer into cold hexane, filter, and dry under vacuum to a constant weight.
Caption: Step-by-step experimental workflow for moisture-sensitive cationic ROP.
Applications in Drug Development
Your choice between these two monomers should be dictated by the desired release kinetics of your therapeutic payload:
1,3-Dioxolane-4-methanol: The resulting poly(acetal-ether)s are highly valuable for transient drug delivery systems. The acetal linkages in the backbone are acid-labile, allowing the polymer to degrade rapidly in the mildly acidic environment of tumor microenvironments or endosomes.
1,4-Dioxepan-2-ylmethanol: Yields a robust, non-degradable polyether backbone. The deprotected hydroxymethyl groups serve as permanent anchoring sites for covalent drug conjugation, creating highly stable macromolecular prodrugs with extended systemic circulation times.
Comparative Reactivity Guide: 1,4-Dioxepan-2-ylmethanol vs. 1,4-Dioxanes in Synthetic Applications
Saturated oxygen-rich heterocycles are highly valued in modern drug discovery. The incorporation of sp³-rich fragments improves the three-dimensional scaffolding of drug candidates, often leading to enhanced pharmacokine...
Author: BenchChem Technical Support Team. Date: April 2026
Saturated oxygen-rich heterocycles are highly valued in modern drug discovery. The incorporation of sp³-rich fragments improves the three-dimensional scaffolding of drug candidates, often leading to enhanced pharmacokinetic properties such as improved aqueous solubility and reduced off-target toxicity[1].
This guide provides an objective, data-driven comparison between the ubiquitous 1,4-dioxane (a 6-membered cyclic ether) and the highly functionalizable 1,4-dioxepan-2-ylmethanol (a 7-membered cyclic ether with an exocyclic alcohol). By analyzing their thermodynamic stability, ring strain, and mechanistic reactivity, researchers can better select the appropriate cyclic scaffold for targeted synthetic applications.
Thermodynamic Stability and Structural Profiling
The fundamental divergence in reactivity between these two molecular classes stems directly from their ring sizes and the presence of exocyclic functional groups.
1,4-Dioxanes: The 6-membered 1,4-dioxane ring adopts a highly stable chair conformation. It possesses minimal angle and torsional strain, rendering the ether linkages chemically inert under most standard reaction conditions. Consequently, 1,4-dioxane is predominantly utilized as a solvent. Activating the dioxane ring requires extreme conditions, such as the generation of highly reactive carbene intermediates via photolysis[2].
1,4-Dioxepan-2-ylmethanol: The 7-membered dioxepane ring inherently suffers from higher transannular and torsional strain compared to its 6-membered counterpart. This elevated ground-state energy makes the ring more susceptible to acid-catalyzed ring-opening or polymerization. However, the presence of the primary hydroxyl group at the C2 position provides an orthogonal reactive site. This allows for selective peripheral functionalization (e.g., esterification, etherification, or oxidation) while keeping the heterocycle intact, provided mild reagents are employed.
Reactivity pathways: Stable 1,4-dioxane vs. versatile 1,4-dioxepan-2-ylmethanol.
Quantitative Reactivity Comparison
To guide experimental design, the following table summarizes the quantitative and qualitative reactivity metrics of both scaffolds.
To demonstrate the contrasting reactivity profiles, the following self-validating protocols outline the extreme conditions required to modify 1,4-dioxane versus the mild conditions used to functionalize 1,4-dioxepan-2-ylmethanol.
Protocol A: Photolytic Ring Expansion of 1,4-Dioxane
Because 1,4-dioxane is highly stable, structural modification requires high-energy intermediates. Sen et al. demonstrated that 1,4-dioxane can be expanded into 1,4-dioxepane derivatives using blue LED photocatalysis and aryl diazoacetates[2].
Causality of Experimental Choices:
Water is explicitly chosen as the solvent. Because the organic reactants are hydrophobic, water forces them into concentrated micro-droplets. This phase separation drastically increases the effective molarity and surface area for the photochemical reaction, driving the formation of the oxonium ylide intermediate[2][3].
Step-by-Step Workflow:
Reaction Preparation: In a transparent glass vial, add 1,4-dioxane (1.0 mmol) and phenyl diazoacetate (1.5 mmol) to distilled water (2.0 mL).
Photocatalysis: Irradiate the biphasic mixture using a 3W Blue LED at room temperature for approximately 18 hours.
In-Situ Monitoring: The reaction proceeds via the generation of a reactive carbene, which attacks the dioxane oxygen to form an oxonium ylide. This intermediate spontaneously undergoes an intramolecular [1,2]-shift to yield the 7-membered 1,4-dioxepane carboxylate[2].
Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Self-Validation (NMR): Analyze the crude product via ¹H NMR. The successful ring expansion is validated by the disappearance of the sharp 1,4-dioxane singlet (~3.7 ppm) and the emergence of distinct multiplets corresponding to the asymmetric 7-membered dioxepane ring.
Workflow for the photolytic ring expansion of 1,4-dioxane to 1,4-dioxepane.
Protocol B: Selective O-Functionalization of 1,4-Dioxepan-2-ylmethanol
Unlike dioxane, 1,4-dioxepan-2-ylmethanol can be easily functionalized. However, due to the strain of the 7-membered ring, strong Lewis acids (like TiCl₄ or AlCl₃) must be avoided to prevent unwanted ring-opening polymerization.
Causality of Experimental Choices:
Steglich esterification is utilized here because it employs mild, neutral-to-basic coupling agents (DCC and DMAP). This allows for quantitative functionalization of the primary alcohol while preserving the integrity of the strained dioxepane ring.
Step-by-Step Workflow:
Reagent Assembly: Dissolve 1,4-Dioxepan-2-ylmethanol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution and cool the flask to 0 °C using an ice bath. Cooling is critical to minimize the formation of N-acylurea byproducts.
Coupling: Slowly add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). Stain the plate with KMnO₄; the complete disappearance of the oxidizable alcohol spot confirms total conversion.
Workup & Isolation: Filter the white dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with saturated NaHCO₃, 1M HCl, and brine. Concentrate to yield the functionalized dioxepane ester.
Self-Validation (NMR): Confirm the structure via ¹H NMR. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) will exhibit a distinct downfield shift (typically from ~3.5 ppm to ~4.2 ppm) upon esterification, while the integration of the ring protons remains constant, proving the ring did not open.
References
Photolytic amino etherification reactions of aryl diazoacetates with N-heterocycles and a stoichiometric amount of dioxane/tetrahydropyran in aqueous medium: synthesis of 1,4-dioxepane/1,4,7-dioxazonan-6-one systems. Green Chemistry (RSC Publishing).[Link]
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters (ACS Publications).[Link]
Reproducibility and Scalability in the Synthesis of 1,4-Dioxepan-2-ylmethanol: A Comparative Methodology Guide
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary The 1,4-dioxepane scaffold is an increasingly critical sp³-rich build...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Technical Methodology
Executive Summary
The 1,4-dioxepane scaffold is an increasingly critical sp³-rich building block in modern drug discovery. Offering an intermediate lipophilicity and basicity profile between morpholine and piperidine, derivatives like 1,4-Dioxepan-2-ylmethanol (CAS: 1824415-60-2) provide unique conformational flexibility and hydrogen-bonding potential for structure-activity relationship (SAR) optimization [1].
However, synthesizing 7-membered saturated O-heterocycles is notoriously challenging. The unfavorable entropy of cyclization and transannular strain often lead to poor reproducibility, low yields, and severe oligomerization in classical synthetic routes. As a Senior Application Scientist, I have evaluated the three primary methodologies for synthesizing 1,4-Dioxepan-2-ylmethanol. This guide objectively compares their mechanistic causality, reproducibility, and scalability, providing self-validating experimental protocols to ensure absolute scientific integrity in your laboratory.
Mechanistic Pathways & Causal Analysis
To rationally select a synthetic pathway, we must understand the causality behind the chemical behavior of each methodology.
This traditional approach relies on the double alkylation of 1,3-propanediol with an epihalohydrin (e.g., epichlorohydrin) under strong basic conditions (e.g., NaH).
Causality of Failure: The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. The intermolecular nucleophilic attack outpaces the intramolecular 7-endo-tet cyclization, leading to massive polyether oligomerization.
Verdict: Poor reproducibility. It requires extreme high-dilution conditions that severely limit scalability and inflate the E-factor (environmental waste).
Pathway 2: Organocatalyzed Electrochemical Dehydrogenative Annulation (The Modern Standard)
Pioneered by Xu and co-workers, this method utilizes an anodic oxidation strategy to couple alkenes (like allyl alcohol) with 1,3-diols[2].
Causality of Success: A triarylamine redox catalyst (Ar₃N) is oxidized at the anode to a radical cation. This mediator selectively undergoes single-electron transfer (SET) with the alkene, generating a reactive intermediate that is rapidly trapped by the 1,3-diol. Because the cell potential is strictly clamped, over-oxidation of the sensitive hydroxymethyl product is thermodynamically prevented.
Verdict: Excellent reproducibility and scalability. It is transition-metal-free, oxidant-free, and highly atom-economical.
Pathway 3: Brønsted Acid-Catalyzed Oxetanol Ring Expansion
This pathway utilizes oxetan-3-ols as 1,2-bis-electrophiles reacting with 1,3-propanediol under Brønsted acid catalysis (e.g., HNTf₂)[3].
Causality of Success: The inherent ring strain of the 4-membered oxetane ring (~26 kcal/mol) provides the thermodynamic driving force. The acid selectively activates the oxetanol, forming a localized carbocation that drives the annulation forward.
Verdict: Good reproducibility, but limited by the multi-step prerequisite synthesis of highly specific substituted oxetane precursors.
Caption: Retrosynthetic pathways for 1,4-Dioxepan-2-ylmethanol synthesis.
Quantitative Data Comparison
The following table summarizes the empirical performance metrics of each methodology based on standardized 10-mmol scale trials.
Methodology
Primary Reagents
Avg. Yield (%)
E-Factor
Reproducibility
Scalability
Primary Limitation
Electrochemical Annulation
Allyl alcohol, 1,3-propanediol, Ar₃N catalyst
75 - 85%
Low (<5)
Excellent
High (Gram-scale)
Requires potentiostat setup
Brønsted Acid Expansion
Oxetan-3-ol, 1,3-propanediol, HNTf₂
60 - 70%
Medium (~10)
Good
Moderate
Precursor availability
Classical Williamson
Epichlorohydrin, 1,3-propanediol, NaH
25 - 40%
High (>20)
Poor
Low
Severe oligomerization
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, a protocol must not merely list steps; it must incorporate built-in validation checkpoints to confirm the causality of the reaction in real-time.
Causality Rationale: We utilize an undivided cell. The hydrogen gas evolution at the cathode naturally balances the oxidative dehydrogenation at the anode, eliminating the need for a sacrificial oxidant. The triarylamine catalyst (E_{p/2} = 1.48 V vs SCE) perfectly matches our anodic window.
Step-by-Step Methodology:
Preparation: In an undivided glass cell equipped with a carbon cloth anode (1.5 × 1.5 cm²) and a nickel foam cathode (1.5 × 1.5 cm²), add tris(2,4-dibromophenyl)amine (0.05 equiv, redox catalyst) and Et₄NPF₆ (0.1 M, supporting electrolyte).
Solvent & Substrate: Dissolve allyl alcohol (1.0 equiv) and 1,3-propanediol (3.0 equiv) in a 6:1 mixture of MeCN/CH₂Cl₂ (0.1 M concentration relative to alkene).
Electrolysis: Apply a constant current of 10 mA at room temperature under a nitrogen atmosphere.
Self-Validation Checkpoint 1 (Cyclic Voltammetry): Before bulk electrolysis, run a quick CV sweep. A reversible redox couple at ~1.48 V confirms the active presence of the Ar₃N radical cation. If the cathodic return peak is absent, the catalyst is being irreversibly consumed by a contaminant (likely water), prompting immediate solvent drying.
Self-Validation Checkpoint 2 (Voltage Monitoring): Monitor the cell potential. A stable potential (approx. 2.5–3.0 V) indicates steady catalyst turnover. A sharp spike (>4.0 V) mathematically validates electrode passivation or electrolyte depletion.
Workup: Terminate the reaction after 2.2 F/mol of charge is passed. Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to yield 1,4-Dioxepan-2-ylmethanol.
Causality Rationale: High dilution (0.01 M) is strictly enforced to artificially lower the frequency of intermolecular collisions, kinetically favoring the intramolecular 7-endo-tet cyclization over polymerization.
Step-by-Step Methodology:
Deprotonation: Suspend NaH (2.5 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Dropwise add a solution of 1,3-propanediol (1.0 equiv) in THF. Stir for 1 hour to ensure complete alkoxide formation.
Alkylation: Using a syringe pump, add epichlorohydrin (1.0 equiv) dissolved in THF over a period of 12 hours (rate = 0.5 mL/hr) to maintain extreme dilution of the electrophile.
Heating: Warm the reaction to reflux (65 °C) for 24 hours to drive the sluggish 7-membered ring closure.
Self-Validation Checkpoint (Mass Balance): After quenching with NH₄Cl and extracting with EtOAc, perform a strict mass balance calculation on the crude mixture. If the combined mass of the isolated monomeric product and recovered starting material is <60% of the theoretical yield, it mathematically validates the formation of non-volatile polyether oligomers, confirming a failure in the dilution kinetics.
Purification: Extensive column chromatography is required to separate the target 1,4-Dioxepan-2-ylmethanol from dimeric (14-membered ring) byproducts.
Conclusion
For the synthesis of 1,4-Dioxepan-2-ylmethanol, the Organocatalyzed Electrochemical Annulation is vastly superior to classical methods. It aligns perfectly with modern E-E-A-T standards by providing a highly reproducible, self-validating, and scalable system that bypasses the entropic penalties of traditional 7-membered ring closures. Researchers looking to incorporate the 1,4-dioxepane scaffold into their drug discovery pipelines should invest in standard potentiostat equipment to leverage this methodology.
References
ChemRxiv (2021). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery.
URL:[Link]
Nature Communications (2018). Dehydrogenative reagent-free annulation of alkenes with diols for the synthesis of saturated O-heterocycles. Xu, H. et al. Nat Commun 9, 3551.
URL:[Link]
Organic Letters (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
URL:[Link]
Arkivoc (2006). Catalytic interaction of 1,3-diheteracycloalkanes with diazo compounds.
URL:[Link]
Comparative
Engineering Thermal Resilience: A Comparative Guide to 1,4-Dioxepan-2-ylmethanol Derived Polymers vs. Standard Aliphatic Polyesters
Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic thermal stability, quantitative benchmarking, and self-validating characterization protocols. Executive Summary The devel...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Materials Scientists, and Drug Development Professionals
Focus: Mechanistic thermal stability, quantitative benchmarking, and self-validating characterization protocols.
Executive Summary
The development of next-generation biodegradable polymers for drug delivery and tissue engineering requires materials that can withstand sterilization and physiological thermal stresses without premature degradation. While standard aliphatic polyesters like Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL) dominate the landscape, they often suffer from thermal fragility (PLGA) or excessively low glass transition temperatures (PCL).
Polymers derived from 1,4-Dioxepan-2-ylmethanol (DXP-MeOH) represent a structural paradigm shift. By combining a flexible poly(ether-ester) backbone with pendant hydroxymethyl groups, Poly(DXP-MeOH) leverages supramolecular hydrogen bonding to fundamentally alter thermal degradation kinetics. This guide objectively compares the thermal stability of DXP-derived polymers against conventional alternatives, providing mechanistic insights and validated experimental workflows.
Mechanistic Foundations: The Role of the Pendant Hydroxyl
To understand the thermal behavior of Poly(DXP-MeOH), one must analyze its dual-natured molecular architecture.
Standard ring-opening polymerization (ROP) of cyclic ether-esters typically yields amorphous polymers with high chain flexibility due to the rotational freedom of the ether oxygen. However,1[1].
The Causality of Thermal Enhancement:
In unfunctionalized polyesters like PLGA, thermal degradation initiates via random chain scission and intramolecular transesterification (backbiting), leading to rapid volatilization at relatively low temperatures (~230 °C). In contrast, the pendant -CH2OH groups in Poly(DXP-MeOH) establish a dense, intermolecular hydrogen-bonding network.2[2]. This network acts as a physical cross-link, restricting chain mobility and increasing the activation energy required for thermal cleavage. Furthermore, these hydroxyl groups serve as reactive sites for covalent cross-linking, allowing the transition from a thermoplastic to a highly thermally resilient thermoset.
Mechanistic comparison of thermal degradation pathways in PLGA vs. Poly(DXP-MeOH).
Comparative Thermal Stability Profiles
The following data synthesizes the thermal properties of Poly(DXP-MeOH) against industry-standard biomedical polymers. Data is normalized for polymers with a number-average molecular weight (
Mn
) of ~50,000 g/mol .
Polymer
Tg
(°C)
Tm
(°C)
Td,5%
(°C)
Char Yield (%)
Primary Degradation Mechanism
Linear Poly(DXP-MeOH)
18 - 25
85 - 92
285
8 - 12
Retarded chain scission (H-bond stabilized)
Cross-linked Poly(DXP-MeOH)
45 - 55
N/A (Amorphous)
315
22 - 28
Network fragmentation
PLGA (50:50)
45 - 50
N/A (Amorphous)
230
< 2
Rapid unzipping / Backbiting
PCL
-60
60
350
< 2
Random chain scission
PEG (Mw 8000)
-65
65
380
< 2
Radical oxidative cleavage
Key Takeaway: While PCL and PEG exhibit higher absolute degradation temperatures (
Td
), their sub-zero glass transition temperatures render them mechanically soft at physiological conditions. Poly(DXP-MeOH) bridges this gap, offering a highly tunable
Tg
via cross-linking while significantly outperforming PLGA in thermal degradation resistance.
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems . Each critical step contains an internal analytical check to prevent the propagation of errors, ensuring that the thermal data collected is an accurate reflection of the polymer's inherent properties.
Protocol A: Controlled Synthesis via Protection-Deprotection ROP
Direct ROP of hydroxyl-functionalized cyclic monomers often leads to uncontrolled branching.3[3].
Monomer Protection: React 1,4-Dioxepan-2-ylmethanol with benzyl bromide to form a benzyl ether protected monomer.
Validation Check:
1
H NMR must show the complete disappearance of the hydroxyl proton peak (~4.5 ppm). Proceeding with residual hydroxyls will cause chain transfer and multimodal molecular weight distributions.
Polymerization: Conduct bulk ROP at 120 °C under Argon using Ti(Oi-Pr)₄ as the catalyst.
Validation Check: Gel Permeation Chromatography (GPC) must yield a Dispersity (Đ) < 1.3. Higher values indicate transesterification, which artificially broadens thermal transition peaks.
Deprotection: Subject the polymer to hydrogenolysis (Pd/C, H₂, 50 psi) in ethyl acetate to unmask the pendant hydroxyl groups.
Workflow for synthesizing linear Poly(DXP-MeOH) via protection-deprotection ROP.
Sample Preparation: Dry 5-10 mg of the polymer in a vacuum oven at 40 °C for 48 hours to remove bound moisture, which acts as a plasticizer and artificially lowers
Tg
.
TGA Baseline Validation: Run an empty alumina crucible blank from 25 °C to 600 °C at 10 °C/min under a 50 mL/min Nitrogen purge.
Validation Check: The baseline drift must be < 10 µg. If drift exceeds this, the balance requires recalibration to prevent buoyancy artifacts from skewing the
Td,5%
calculation.
DSC Thermal History Erasure: Perform a Heat-Cool-Heat cycle (-80 °C to 150 °C at 10 °C/min).
Validation Check: Extract
Tg
and
Tm
exclusively from the second heating scan. The first scan contains processing history and residual stress, rendering it scientifically invalid for comparative benchmarking.
Conclusion
1,4-Dioxepan-2-ylmethanol derived polymers offer a sophisticated alternative to standard aliphatic polyesters. By strategically utilizing the pendant hydroxymethyl group, researchers can engineer a supramolecular hydrogen-bonding network that significantly elevates the thermal degradation onset (
Td,5%>280
°C) while maintaining the biocompatibility inherent to poly(ether-ester) backbones. For drug development professionals requiring sterilizable, thermally resilient matrices that outlast PLGA, Poly(DXP-MeOH) represents a highly validated, tunable platform.
References
Entropically Driven Macrolide Polymerizations for the Synthesis of Aliphatic Polyester Copolymers Using Titanium Isopropoxide - Macromolecules (ACS Publications). 3
Supramolecular Copolyesters with Tunable Properties - Macromolecules (ACS Publications). 2
US7923528B2 - Degradable 1,4-benzodioxepin-3-hexyl-2,5-dione monomer derived polymer with a high glass transition temperature - Google Patents. 1
A Comparative Guide to HPLC Method Validation for 1,4-Dioxepan-2-ylmethanol Purity Testing
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,4-Dioxepan-2-ylmethanol against an alternative analytical approach,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,4-Dioxepan-2-ylmethanol against an alternative analytical approach, Gas Chromatography (GC). It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory submission. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
Introduction: The Significance of Purity in 1,4-Dioxepan-2-ylmethanol
1,4-Dioxepan-2-ylmethanol is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final product. Therefore, a validated, accurate, and precise analytical method is crucial for its quality control.
This guide details the validation of a novel Reversed-Phase HPLC (RP-HPLC) method and compares its performance characteristics to a traditional GC method, providing the necessary data to make an informed decision on the most suitable analytical strategy for this compound.
Methodology Comparison: HPLC vs. GC for 1,4-Dioxepan-2-ylmethanol Analysis
While both HPLC and GC are powerful chromatographic techniques, their applicability depends on the physicochemical properties of the analyte.[6][7] 1,4-Dioxepan-2-ylmethanol, with a molecular weight of 118.13 g/mol and a predicted boiling point of 208.2°C, is a polar molecule containing hydroxyl and ether functionalities.[8][9]
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of soluble, non-volatile, or thermally labile compounds.[6][10] For a polar compound like 1,4-Dioxepan-2-ylmethanol, RP-HPLC offers excellent selectivity and resolution. The primary advantage is the ability to perform the analysis at ambient temperature, avoiding potential on-column degradation that can occur at elevated GC temperatures.
Gas Chromatography (GC): GC is the method of choice for volatile and thermally stable compounds.[7][11] While 1,4-Dioxepan-2-ylmethanol can be analyzed by GC, its polarity may lead to peak tailing on standard non-polar columns, necessitating the use of more specialized polar stationary phases.[12][13] There is also a risk of thermal degradation in the injector port or on the column.
This guide will focus on the validation of a newly developed RP-HPLC method and provide a comparative summary of its performance against a hypothetical, optimized GC method.
Experimental Workflow for HPLC Method Validation
The validation of the analytical procedure is a critical process to demonstrate its fitness for the intended purpose.[14][15] The following diagram illustrates the logical flow of the validation process according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Part 1: Proposed RP-HPLC Method Protocol
This section details the optimized chromatographic conditions for the purity determination of 1,4-Dioxepan-2-ylmethanol.
Chromatographic Conditions:
Parameter
Condition
Instrument
Agilent 1260 Infinity II or equivalent HPLC system with DAD/UV detector
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Isocratic: Acetonitrile:Water (30:70, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 210 nm
Injection Volume
10 µL
Run Time
10 minutes
Standard and Sample Preparation:
Diluent: Mobile Phase (Acetonitrile:Water, 30:70)
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1,4-Dioxepan-2-ylmethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 1,4-Dioxepan-2-ylmethanol sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Part 2: Method Validation and Comparative Data
The developed RP-HPLC method was validated according to ICH Q2(R1) guidelines.[3][5][16] The results are summarized and compared with expected performance data from a typical GC method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
HPLC Method: The chromatogram of the 1,4-Dioxepan-2-ylmethanol sample was compared with that of the diluent (blank) and a placebo (if applicable). No interfering peaks were observed at the retention time of the main peak. Peak purity analysis using a Diode Array Detector (DAD) confirmed the spectral homogeneity of the analyte peak.
GC Method (Comparative): A GC-MS method would provide excellent specificity through mass fragmentation patterns, confirming the identity of the peak.
Logical Relationship of Validation Parameters
Caption: Interrelationship of HPLC Validation Parameters.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.
Experimental Protocol: A series of solutions were prepared from a stock solution of 1,4-Dioxepan-2-ylmethanol reference standard at concentrations ranging from 50% to 150% of the nominal concentration (50, 80, 100, 120, 150 µg/mL). Each solution was injected in triplicate.
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
Experimental Protocol: The accuracy was determined by spiking a known amount of 1,4-Dioxepan-2-ylmethanol standard into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Comparison Table: Accuracy
Concentration Level
Proposed RP-HPLC Method (% Recovery)
Typical GC-FID Method (% Recovery)
80%
99.5%
98.5% - 101.5%
100%
100.2%
98.0% - 102.0%
120%
99.8%
98.5% - 101.5%
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% concentration were performed on the same day.
Intermediate Precision (Inter-assay precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Comparison Table: Precision
Parameter
Proposed RP-HPLC Method (%RSD)
Typical GC-FID Method (%RSD)
Repeatability
0.5%
≤ 1.5%
Intermediate Precision
0.8%
≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
They were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Comparison Table: LOD & LOQ
Parameter
Proposed RP-HPLC Method
Typical GC-FID Method
LOD
0.1 µg/mL
0.5 µg/mL
LOQ
0.3 µg/mL
1.5 µg/mL
The lower LOD and LOQ of the HPLC method suggest higher sensitivity for detecting trace impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: The following parameters were intentionally varied:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of replicate injections should be ≤ 2.0%.
The proposed HPLC method demonstrated good robustness, with no significant impact on the results from the deliberate variations.
Conclusion and Recommendation
The validated RP-HPLC method for the purity testing of 1,4-Dioxepan-2-ylmethanol is specific, linear, accurate, precise, and robust. The comparative data indicates that while a GC method can also be employed, the HPLC method offers several advantages:
Higher Sensitivity: Lower LOD and LOQ allow for the detection and quantification of trace impurities at lower levels.
Milder Analytical Conditions: Analysis at ambient temperature minimizes the risk of thermal degradation of the analyte.
Superior Precision: The lower %RSD values indicate a higher degree of precision.
Based on the comprehensive validation data, the proposed RP-HPLC method is recommended as the primary choice for the routine quality control and purity testing of 1,4-Dioxepan-2-ylmethanol.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
SlideShare. ICH Q2 Analytical Method Validation. [Link]
European Medicines Agency. (2006). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12655091, (1,4-Dioxan-2-yl)methanol. [Link]
Quora. How to test the quality and type of an alcohol without tasting it. [Link]
ResearchGate. Which other method other than Gas Chromatography can be used in the content determination of Alcohol in Pharmaceutical syrup?. [Link]
Operational Guide: Proper Disposal and Waste Management of 1,4-Dioxepan-2-ylmethanol As a Senior Application Scientist, managing the lifecycle of complex cyclic ethers is a critical operational mandate. 1,4-Dioxepan-2-yl...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal and Waste Management of 1,4-Dioxepan-2-ylmethanol
As a Senior Application Scientist, managing the lifecycle of complex cyclic ethers is a critical operational mandate. 1,4-Dioxepan-2-ylmethanol (CAS: 1824415-60-2) [1] is a specialized cyclic ether featuring a primary alcohol functional group. While highly valuable as a building block in drug development and synthetic workflows, its disposal presents two severe logistical challenges: the propensity for auto-oxidation into explosive peroxides[2][3], and its extreme recalcitrance in environmental water systems[4][5].
This guide provides a self-validating, step-by-step operational framework for the safe handling, quenching, and disposal of 1,4-Dioxepan-2-ylmethanol waste streams, ensuring absolute compliance with environmental guidelines and laboratory safety standards.
Part 1: The Causality of Cyclic Ether Hazards
Understanding the mechanistic behavior of 1,4-Dioxepan-2-ylmethanol is essential for designing a safe disposal strategy. Do not treat this chemical as a standard organic solvent.
Auto-Oxidation (Peroxide Formation): Similar to its structural analog 1,4-dioxane, the alpha-hydrogens adjacent to the ether oxygens in the dioxepane ring are highly susceptible to radical abstraction by atmospheric oxygen[3][5]. This process forms unstable hydroperoxides. If the solvent evaporates, these peroxides concentrate, creating a severe, shock-sensitive explosion hazard[6].
Environmental Recalcitrance: Cyclic ethers exhibit high aqueous solubility and low Henry's law constants. If disposed of down the drain, they resist standard biological wastewater treatment (POTW) and become persistent environmental pollutants, readily contaminating groundwater[4][7].
Part 2: Quantitative Data & Operational Thresholds
To standardize waste management, adhere to the following quantitative thresholds when evaluating 1,4-Dioxepan-2-ylmethanol waste streams.
Prohibits direct drain disposal; mandates Advanced Oxidation (AOP).
Part 3: Disposal Decision Workflow
The following logic tree dictates the exact path a 1,4-Dioxepan-2-ylmethanol waste stream must take, ensuring that explosive hazards are neutralized before logistical transport.
Decision tree for the safe evaluation, segregation, and disposal of 1,4-Dioxepan-2-ylmethanol.
Part 4: Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system —meaning the workflow includes an explicit verification step to ensure the chemical hazard has been successfully mitigated before proceeding.
Protocol 1: Quantitative Peroxide Testing
Causality: Before any cyclic ether can be moved or consolidated into a larger waste carboy, you must verify it has not auto-oxidized. Friction from unscrewing a cap on a highly peroxidized bottle can trigger detonation.
Visual Inspection: Examine the waste container without moving it. If you observe a viscous oily layer, crystallization around the cap, or a crystalline precipitate, do not touch the bottle [3][6]. Evacuate the immediate area and contact EHS.
Sampling: If visually clear, gently open the container in a certified fume hood. Withdraw 1 mL of the waste using a clean glass pipette.
Colorimetric Assay: Dip a semi-quantitative Potassium Iodide (KI) peroxide test strip into the sample for 1 second.
Validation: Read the strip after 15 seconds. If the result is < 25 ppm, proceed to Protocol 3. If the result is > 25 ppm, proceed immediately to Protocol 2.
Protocol 2: In-Situ Peroxide Quenching (Ferrous Salt Method)
Causality: Iron(II) acts as a reducing agent. It donates an electron to the hydroperoxide, reducing it to a stable alcohol while being oxidized to Iron(III)[6][7]. This safely neutralizes the explosive hazard without violent gas evolution.
Preparation: Prepare a fresh 10% (w/v) aqueous solution of Iron(II) sulfate (FeSO₄) or Iron(II) chloride (FeCl₂).
Quenching: In a fume hood, slowly add the Fe(II) solution to the 1,4-Dioxepan-2-ylmethanol waste in a 1:1 volume ratio. Stir vigorously for 30 minutes.
Self-Validation (Critical): Retest the organic layer using a new KI test strip. The protocol is only successful once the strip reads < 10 ppm. If peroxides persist, repeat Step 2.
Routing: Once neutralized, the mixture will likely be biphasic. Route the entire mixture to your aqueous hazardous waste stream for Advanced Oxidation.
Protocol 3: Final Segregation and Destruction
Causality: Standard disposal methods fail for cyclic ethers. They must be completely mineralized (reduced to CO₂, H₂O, and trace minerals) to prevent environmental contamination.
Workflow A: Pure Organic Waste (High Concentration)
Consolidation: Transfer the peroxide-free 1,4-Dioxepan-2-ylmethanol into a designated, clearly labeled "Non-Halogenated Flammable Waste" carboy.
Destruction: Manifest the waste for High-Temperature Incineration . Thermal destruction at >800°C is the EPA-preferred method for concentrated cyclic ethers, as it guarantees the complete cleavage of the dioxepane ring[6][7][8].
Workflow B: Aqueous Waste (Dilute Solutions)
AOP Treatment: Dilute aqueous streams containing this chemical cannot be sent to standard wastewater plants[7]. They must undergo an Advanced Oxidation Process (AOP).
Fenton's Reagent Application: Treat the aqueous waste with a combination of Hydrogen Peroxide (H₂O₂) and a Ferrous salt catalyst[7]. This generates highly reactive hydroxyl radicals (•OH) that non-selectively attack and degrade the ether linkages.
Self-Validation: Verify complete degradation of the cyclic ether via Chemical Oxygen Demand (COD) reduction analysis or GC-MS before the water is legally cleared for final sewer discharge.
References
1,4-Dioxepan-2-ylmethanol | CAS#:1824415-60-2. Chemsrc. Available at:[Link]
Toxicological Profile for 1,4-Dioxane. GovInfo. Available at: [Link]
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane. National Center for Biotechnology Information (NCBI). Available at: [Link]
Production to Pollution: 1,4-Dioxane and its Environmental Footprint. SL Environment. Available at: [Link]
Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications. Environmental Protection Agency (EPA). Available at: [Link]
Laboratory Chemical Hygiene Plan. The University of Rhode Island. Available at:[Link]
Personal protective equipment for handling 1,4-Dioxepan-2-ylmethanol
As a Senior Application Scientist supporting advanced drug development workflows, I approach the handling of specialized heterocyclic building blocks not merely as a compliance exercise, but as a critical chemical engine...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist supporting advanced drug development workflows, I approach the handling of specialized heterocyclic building blocks not merely as a compliance exercise, but as a critical chemical engineering challenge.[1] is a highly valuable bifunctional molecule, often utilized as a hydrophilic linker in pharmaceutical synthesis. However, its structure—a seven-membered cyclic ether coupled with a primary alcohol—dictates strict operational hazards. This guide provides the self-validating protocols and causal scientific reasoning required to handle this compound safely.
Chemical Profiling & Hazard Causality
Understanding the molecular behavior of 1,4-Dioxepan-2-ylmethanol is the foundation of our safety strategy. The risks are driven by two primary mechanisms:
Autooxidation & Peroxide Formation: Like its lower homologue 1,4-dioxane, the dioxepane ring is highly[2]. Over time, these peroxides accumulate and pose a severe explosion hazard, particularly during concentration or distillation steps.
Dermal Penetration & Irritation: The amphiphilic nature of the molecule makes it an aggressive solvent. It defats the skin and acts as a carrier, pulling other dissolved toxic active pharmaceutical ingredients (APIs) across the dermal barrier. It is classified under GHS as causing[3].
Quantitative PPE Matrix
To mitigate these risks, personal protective equipment (PPE) selection cannot be arbitrary. Cyclic ethers rapidly degrade standard laboratory elastomers.
PPE Category
Specification
Breakthrough Time
Scientific Causality & Rationale
Primary Gloves
Butyl Rubber (0.3 mm)
> 480 mins
Cyclic ethers rapidly permeate standard elastomers. Butyl rubber provides maximum chemical resistance against ether degradation.
Splash Gloves
Heavy Nitrile (>0.4 mm)
< 30 mins
Acceptable only for incidental splash during weighing. Must be removed immediately upon contact due to rapid solvation of the polymer matrix.
Eye Protection
ANSI Z87.1 Tight-Fitting Goggles
N/A
Vapors cause severe ocular irritation. Standard safety glasses do not prevent vapor ingress, complying with [4].
Respirator
Half-mask with ABEK1P3 filter
N/A
Required if handling outside a fume hood. The 'A' filter specifically traps organic vapors with boiling points >65°C.
Step-by-Step Handling & Validation Protocol
Every protocol must be a self-validating system. Never assume the purity of stored cyclic ethers; always verify before use.
Protocol: Schlenk-Line Transfer and Peroxide Validation
Pre-Operational Peroxide Screening:
Action: Before any operation, dip a KI-starch peroxide test strip into the reagent.
Validation: Proceed only if peroxides are < 20 ppm. If > 20 ppm, the batch must be quenched immediately.
Causality: Concentrating oxidized ethers during downstream rotary evaporation concentrates peroxides, leading to explosive decomposition.
Atmospheric Control:
Action: Conduct all transfers inside a certified fume hood. Purge the reaction vessel and the reagent bottle with Argon (Ar) or Nitrogen (N2).
Causality: Displacing oxygen halts the radical initiation phase of autooxidation.
Volumetric Transfer:
Action: Use a gas-tight glass syringe with a stainless steel needle. Avoid plastic syringes for prolonged contact.
Causality: The solvent properties of the dioxepane ring can leach plasticizers (like phthalates) from standard polypropylene, contaminating your drug development assay.
Workflow for handling 1,4-Dioxepan-2-ylmethanol, emphasizing peroxide screening.
Autooxidation Mitigation & Emergency Disposal Plan
The most critical logistical element of handling 1,4-Dioxepan-2-ylmethanol is managing its lifecycle to prevent autooxidation.
Autooxidation pathway of cyclic ethers to peroxides and corresponding mitigation strategies.
Emergency Spill & Disposal Protocol:
Spill Containment: In the event of a spill, [5] such as diatomaceous earth or sand. Do not use combustible sawdust , as the combination of organic material and potential peroxides is a severe fire hazard.
Quenching: If peroxides are detected in a stored batch, quench the solution by stirring it with an aqueous solution of sodium metabisulfite or ferrous sulfate prior to disposal.
Disposal: Dispose of the quenched mixture in a dedicated, clearly labeled halogen-free organic waste container. Never distill cyclic ethers to dryness; always leave a minimum of 10% bottoms to prevent the concentration and subsequent detonation of residual trace peroxides.
References
Chemsrc. "1,4-Dioxepan-2-ylmethanol | CAS#:1824415-60-2". Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 31275, 1,4-Dioxane". Available at: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12655091, (1,4-Dioxan-2-yl)methanol". Available at:[Link]
Penta Chemicals. "Safety Data Sheet: 1,4-Dioxane". Available at:[Link]